20-HC-Me-Pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H47NO2 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(2-pyrrolidin-1-ylethoxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propan-2-ol |
InChI |
InChI=1S/C28H47NO2/c1-26(2,30)25-10-9-23-22-8-7-20-19-21(31-18-17-29-15-5-6-16-29)11-13-27(20,3)24(22)12-14-28(23,25)4/h7,21-25,30H,5-6,8-19H2,1-4H3/t21-,22-,23-,24-,25+,27-,28-/m0/s1 |
InChI Key |
DKATTWHEAIAIAT-XMLICAENSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C)(C)O)CC=C4[C@@]3(CC[C@@H](C4)OCCN5CCCC5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CC=C4C3(CCC(C4)OCCN5CCCC5)C |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Enigmatic World of 20-Hydroxycholesterol: A Technical Guide to Chemical Probe Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxycholesterol (20-HC) is a critical oxysterol, a hydroxylated derivative of cholesterol, that plays a pivotal role in a multitude of physiological and pathological processes. Its influence extends from the intricate regulation of the Hedgehog signaling pathway, crucial in embryonic development and cancer, to modulating the activity of other key cellular proteins. To unravel the complex signaling networks and identify the direct molecular interactors of 20-HC, the development of sophisticated chemical probes has become indispensable. These molecular tools, equipped with reporter functionalities such as photoaffinity labels or fluorophores, enable researchers to visualize, capture, and identify the cellular binding partners of this enigmatic signaling lipid.
This technical guide provides a comprehensive overview of the synthesis and application of 20-hydroxycholesterol chemical probes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize these powerful tools in their quest to understand the multifaceted roles of 20-HC in health and disease. The guide details experimental protocols for the synthesis of key probes, summarizes their quantitative data, and illustrates their application in deciphering cellular signaling pathways and experimental workflows.
Data Presentation: Quantitative Insights into 20-Hydroxycholesterol Probes
The efficacy and utility of chemical probes are defined by their specific biochemical and photophysical properties. The following table summarizes the available quantitative data for a key 20(S)-hydroxycholesterol photoaffinity probe, providing a basis for experimental design and data interpretation.
| Probe Name | Probe Type | Target Pathway | EC50 | Binding Affinity (Kd) | Reference |
| Probe 2 | Photoaffinity (Diazirine and Alkyne) | Hedgehog Signaling (Smoothened) | 1.2 µM | Not Reported | [1] |
Note: While the EC50 value indicates the concentration at which the probe elicits a half-maximal response in activating the Hedgehog signaling pathway, the direct binding affinity (Kd) to its primary target, Smoothened (Smo), has not been reported in the reviewed literature. Further quantitative data for fluorescent probes, such as quantum yields and specific excitation/emission maxima for 20-HC derivatives, are also areas for future investigation.
Experimental Protocols: Synthesizing the Tools of Discovery
Detailed and reproducible synthetic protocols are the bedrock of chemical probe development. This section provides a step-by-step methodology for the synthesis of a well-characterized 20(S)-hydroxycholesterol photoaffinity probe, referred to as "Probe 2" in the literature[1].
Synthesis of a 20(S)-Hydroxycholesterol Photoaffinity Probe (Probe 2)
This protocol outlines the multi-step synthesis of a bifunctional 20(S)-hydroxycholesterol probe containing a diazirine for photocrosslinking and an alkyne for subsequent "click" chemistry applications[1].
Materials:
-
Starting material: Commercially available steroid precursor
-
Reagents: N-bromoacetamide (NBA), perchloric acid (aq.), 1,4-dioxane, lead(IV) acetate (Pb(OAc)4), calcium carbonate (CaCO3), iodine (I2), cyclohexane, zinc (Zn), acetic acid, pyridinium chlorochromate (PCC), Celite, dichloromethane (CH2Cl2), Seyferth-Gilbert reagent, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF), cesium carbonate (Cs2CO3), methanol, 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, magnesium (Mg), hydrochloric acid (HCl), ammonia (NH3), hydroxylamine-O-sulfonic acid, triethylamine (Et3N).
Procedure:
-
Step a: Bromohydrin Formation: The starting steroid is treated with N-bromoacetamide (NBA) in aqueous perchloric acid and 1,4-dioxane at 0°C to 23°C to yield the corresponding bromohydrin in 77% yield.
-
Step b: Ether Formation: The bromohydrin is subjected to a reaction with lead(IV) acetate, calcium carbonate, and iodine in cyclohexane under irradiation with visible light at 80°C to afford a cyclic ether in over 99% yield.
-
Step c: Reductive Opening: The cyclic ether is opened reductively using zinc in a mixture of acetic acid and water at 45°C, providing the desired diol in 88% yield.
-
Step d: Oxidation: The secondary alcohol is selectively oxidized to a ketone using pyridinium chlorochromate (PCC) on Celite in dichloromethane at 23°C, with a yield of 87%.
-
Step e: Alkyne Installation: The ketone is converted to a terminal alkyne in a two-step process. First, reaction with the Seyferth-Gilbert reagent and potassium tert-butoxide in THF at -78°C (80% yield), followed by treatment with cesium carbonate in methanol at 23°C (over 99% yield).
-
Step f: Side Chain Elongation: The steroid intermediate is reacted with the Grignard reagent derived from 2-(3-bromopropyl)-2-methyl-1,3-dioxolane and magnesium in THF at 0°C to 23°C to install the side chain, affording the product in 61% yield.
-
Step g: Deprotection: The ketal protecting group is removed by treatment with hydrochloric acid in THF at 23°C, yielding the ketone in 94% yield.
-
Step h: Diazirine Formation: The final diazirine functionality is introduced in a three-step one-pot reaction. The ketone is first converted to the corresponding oxime with ammonia and then to an oxime tosylate with hydroxylamine-O-sulfonic acid. Finally, treatment with iodine and triethylamine in THF at 23°C affords the desired photoaffinity probe 2 in 46% yield.
Mandatory Visualizations: Illuminating the Pathways and Processes
Visual diagrams are powerful tools for understanding complex biological systems and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the 20-HC signaling pathway and the experimental workflow for its investigation.
20-Hydroxycholesterol Signaling Network
20-HC is a known agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. However, recent chemoproteomic studies have revealed a broader network of protein interactors, suggesting a more complex signaling role for this oxysterol.
Caption: 20-Hydroxycholesterol signaling network.
Experimental Workflow for Chemoproteomic Profiling
The identification of direct protein targets of 20-HC in a cellular context can be achieved through a powerful technique known as chemoproteomics. This workflow utilizes a photoaffinity probe to covalently link 20-HC to its binding partners, which are then identified by mass spectrometry.
Caption: Chemoproteomics workflow for 20-HC targets.
Conclusion
The synthesis and application of chemical probes for 20-hydroxycholesterol represent a significant advancement in our ability to dissect the intricate roles of this vital signaling molecule. The photoaffinity and fluorescent probes described in this guide provide powerful tools for identifying direct binding partners and visualizing the subcellular localization of 20-HC. The detailed synthetic protocols and experimental workflows offer a practical roadmap for researchers to embark on their own investigations into the expanding world of oxysterol biology. As our understanding of the 20-HC interactome grows, so too will our appreciation for its profound impact on cellular function and its potential as a therapeutic target in a range of human diseases. Future efforts should focus on the development of a broader palette of probes with diverse functionalities and the comprehensive quantitative characterization of their properties to further refine our understanding of 20-hydroxycholesterol's role in health and disease.
References
Characterization of Novel Oxysterol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and quantitative data related to the characterization of novel oxysterol derivatives. Oxysterols, oxidized derivatives of cholesterol, are emerging as critical signaling molecules and potential therapeutic agents in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This document outlines detailed experimental protocols for their analysis and functional characterization, presents key quantitative data for a selection of novel derivatives, and visualizes the intricate signaling pathways they modulate.
Data Presentation: Quantitative Activity of Novel Oxysterol Derivatives
The biological activity of novel oxysterol derivatives is a critical aspect of their characterization. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for pathway activation, the half-maximal inhibitory concentration (IC50) for cell viability, and binding affinities (Ki) for nuclear receptors.
| Derivative Name/Code | Target Pathway/Receptor | Cell Line/System | EC50 (µM) | Citation |
| 20(S)-hydroxycholesterol (20(S)-OHC) | Hedgehog Signaling | NIH 3T3 | ~3 | [1][2] |
| 23(R)-hydroxycholesterol (23(R)-OHC) | Hedgehog Signaling | C3H10T1/2 | 0.54 - 0.65 | [3][4][5] |
| ATI-111 | Liver X Receptor α (LXRα) | HEK293 | ~0.06 | [6] |
| ATI-111 | Liver X Receptor β (LXRβ) | HEK293 | ~0.7 | [6] |
| 24(S),25-epoxycholesterol | Liver X Receptor α (LXRα) | - | 7.5 | [7] |
| 24(S),25-epoxycholesterol | Liver X Receptor β (LXRβ) | - | 1.5 | [7] |
| 24(S)-hydroxycholesterol | Liver X Receptor α (LXRα) | - | 7 | [7] |
| 24(S)-hydroxycholesterol | Liver X Receptor β (LXRβ) | - | 1.5 | [7] |
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Citation |
| Oxy186 | Non-Small Cell Lung Cancer | Not Specified | [8] |
| Oxy210 | Non-Small Cell Lung Cancer | Not Specified | [8] |
| Unnamed Compound 1 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [9] |
| Unnamed Compound 2 | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [9] |
| Unnamed Compound 2 | HCT116 (Colon) | 0.34 | [9] |
| Unnamed Compound 3a | A549 (Lung) | 5.988 | [10] |
| Ligand | Receptor | Ki (nM) | Citation |
| 24(S)-hydroxycholesterol | LXRα | 110 | [11] |
| 22(R)-hydroxycholesterol | LXRα | 380 | [11] |
| 22(S)-hydroxycholesterol | LXRα | 150 | [11] |
| 22(S)-hydroxycholesterol | LXRβ | 160 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of novel oxysterol derivatives. This section provides step-by-step protocols for key analytical and cell-based assays.
Quantification of Oxysterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the sensitive detection and quantification of oxysterols in biological samples.
a. Sample Preparation:
-
Extraction: Extract lipids from the sample (e.g., plasma, cell lysate) using a mixture of n-hexane and isopropanol.
-
Cholesterol Removal: To enhance the detection of low-abundance oxysterols, remove the bulk of cholesterol by solid-phase extraction (SPE) using an unmodified silica cartridge.
-
Derivatization: Convert the extracted oxysterols into their trimethylsilyl (TMS) ether derivatives by reacting with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). This step increases the volatility and thermal stability of the oxysterols for GC analysis.
b. GC-MS Analysis:
-
Gas Chromatography:
-
Column: Use a medium polarity capillary column, such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Employ a temperature gradient to achieve optimal separation of the different oxysterol derivatives.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) to fragment the derivatized oxysterols.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of known oxysterols or in full-scan mode for the identification of unknown derivatives.
-
Quantification: Generate a calibration curve using a series of known concentrations of oxysterol standards to quantify the analytes in the samples.
-
Hedgehog (Hh) Signaling Pathway Activation Assay (Luciferase Reporter)
This assay measures the ability of novel oxysterol derivatives to activate the Hedgehog signaling pathway.
a. Cell Culture and Transfection:
-
Use a cell line responsive to Hh signaling, such as NIH 3T3 or C3H10T1/2 cells.
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). The Gli-responsive reporter contains binding sites for the Gli family of transcription factors, which are the downstream effectors of the Hh pathway.
b. Treatment with Oxysterol Derivatives:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the novel oxysterol derivative. Include a positive control (e.g., a known Hh agonist like SAG or 20(S)-OHC) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of Hh signaling activity relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the concentration of the oxysterol derivative and fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Pathway Inhibition Assay (Luciferase Reporter)
This assay assesses the inhibitory effect of novel oxysterol derivatives on the canonical Wnt signaling pathway.
a. Cell Culture and Transfection:
-
Use a cell line with a functional Wnt/β-catenin pathway, such as HEK293T or a relevant cancer cell line.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid. TCF/LEF are the transcriptional partners of β-catenin.
b. Treatment and Pathway Activation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with a range of concentrations of the novel oxysterol derivative.
-
Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., LiCl or CHIR99021).
-
Include appropriate controls: vehicle control, Wnt-stimulated control without inhibitor, and a known Wnt inhibitor control.
-
Incubate for 24-48 hours.
c. Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay as described for the Hh pathway assay.
-
Calculate the percentage of inhibition of Wnt signaling for each concentration of the oxysterol derivative relative to the Wnt-stimulated control.
-
Determine the IC50 value from the dose-response curve.
Liver X Receptor (LXR) Activation Assay (Reporter Gene Assay)
This protocol measures the ability of novel oxysterols to function as LXR agonists.
a. Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with an LXR expression plasmid (LXRα or LXRβ), an LXR-responsive reporter plasmid containing LXR response elements (LXREs) driving firefly luciferase expression, and a Renilla luciferase normalization plasmid.
b. Treatment and Assay:
-
Plate the transfected cells and treat them with various concentrations of the novel oxysterol derivative.
-
Include a known LXR agonist (e.g., T0901317 or GW3965) as a positive control and a vehicle control.
-
Incubate for 24-48 hours.
c. Data Analysis:
-
Perform the dual-luciferase assay.
-
Calculate the fold induction of LXR activity relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
TGF-β Signaling Pathway Inhibition Assay (SMAD-responsive Luciferase Reporter)
This assay evaluates the inhibitory potential of novel oxysterol derivatives on the TGF-β signaling pathway.
a. Cell Culture and Transfection:
-
Use a cell line responsive to TGF-β, such as A549 or HaCaT cells.
-
Co-transfect the cells with a SMAD-responsive firefly luciferase reporter plasmid (e.g., CAGA-luc) and a Renilla luciferase normalization plasmid. SMAD proteins are the key downstream effectors of the TGF-β pathway.
b. Treatment and Pathway Stimulation:
-
Plate the transfected cells.
-
Pre-treat with a range of concentrations of the novel oxysterol derivative.
-
Stimulate the pathway with recombinant TGF-β1.
-
Include appropriate controls: vehicle, TGF-β1 stimulated, and a known TGF-β inhibitor (e.g., SB431542).
-
Incubate for 16-24 hours.
c. Data Analysis:
-
Perform the dual-luciferase assay.
-
Calculate the percentage of inhibition of TGF-β signaling.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the characterization of novel oxysterol derivatives.
Caption: Hedgehog signaling pathway activation by a novel oxysterol derivative.
Caption: Inhibition of Wnt/β-catenin signaling by a novel oxysterol derivative.
Caption: Liver X Receptor (LXR) activation by a novel oxysterol derivative.
References
- 1. Oxysterols are allosteric activators of the oncoprotein Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for side chain oxysterol agonists of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships for Side Chain Oxysterol Agonists of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxysterol derivatives Oxy186 and Oxy210 inhibit WNT signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
An In-Depth Technical Guide to the Mechanism of Action of 20-HC-Me-Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
20-HC-Me-Pyrrolidine is a potent small molecule inhibitor of the Aster family of proteins (Aster-A, Aster-B, and Aster-C). These endoplasmic reticulum (ER)-resident proteins are crucial for the non-vesicular transport of cholesterol from the plasma membrane to the ER. By directly binding to the sterol-binding domain of Aster proteins, this compound effectively blocks their cholesterol transfer activity. This inhibition disrupts the trafficking of low-density lipoprotein (LDL)-derived cholesterol to the ER, impacting downstream cellular processes such as cholesterol esterification and the regulation of cholesterol homeostasis via the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This guide provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.
Core Mechanism of Action
This compound functions as a pan-inhibitor of the Aster proteins. The primary mechanism involves the direct binding of the molecule to the ASTER domain, a conserved sterol-binding pocket within each Aster protein. This binding event physically occludes the entry of cholesterol into the binding pocket, thereby preventing the Aster-mediated transfer of cholesterol between membranes.
The inhibition of Aster proteins by this compound leads to a disruption of the non-vesicular pathway of cholesterol transport from the plasma membrane to the endoplasmic reticulum.[1][2] This pathway is particularly important for the trafficking of cholesterol that has been internalized from LDL particles. Consequently, the delivery of LDL-derived cholesterol to the ER is significantly attenuated in the presence of this compound.[1][2] This disruption of cholesterol trafficking has significant consequences for cellular cholesterol homeostasis.
Quantitative Data
The inhibitory potency of this compound against the three human Aster proteins has been quantified using fluorescence polarization assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Protein | IC50 (µM) |
| Aster-A | 0.11 |
| Aster-B | 0.06 |
| Aster-C | 0.71 |
Data sourced from MedChemExpress product information.[1][2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of cholesterol transport and the inhibitory action of this compound.
References
An In-depth Technical Guide on the Putative Structure-Activity Relationship of 20-Hydroxycholesterol-Methyl-Pyrrolidine
Disclaimer: The compound "20-Hydroxycholesterol-Methyl-Pyrrolidine" (20-HC-Me-Pyrrolidine) is a novel molecular entity not yet described in the scientific literature. This guide, intended for researchers, scientists, and drug development professionals, presents a prospective analysis of its structure-activity relationship (SAR) based on the known biological activities of its constituent moieties: 20-hydroxycholesterol and a methyl-pyrrolidine ring. All data and protocols are extrapolated from existing research on analogous compounds.
Introduction
The conjugation of natural products with pharmacologically active synthetic scaffolds is a promising strategy in drug discovery, potentially leading to compounds with novel or enhanced biological activities. This guide explores the hypothetical molecule this compound, a conjugate of the oxysterol 20-hydroxycholesterol (20-HC) and a methyl-pyrrolidine moiety. 20-HC is a known modulator of cellular signaling pathways, while the pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1] The combination of these two entities could yield a compound with unique therapeutic potential. This document outlines the putative SAR, proposes experimental protocols for its investigation, and visualizes potential mechanisms and workflows.
Based on the nomenclature, a plausible structure for this compound would involve the attachment of a methyl-pyrrolidine ring to the 20-hydroxycholesterol backbone, likely at the C-20 hydroxyl group. The following sections will be based on this presumed structure.
Putative Structure-Activity Relationship (SAR)
The overall biological activity of this compound would be a composite of the contributions from the 20-hydroxycholesterol core, the methyl-pyrrolidine ring, and the linker connecting them.
SAR of the 20-Hydroxycholesterol Moiety
20(S)-hydroxycholesterol is a known allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway and an agonist of the liver X receptor (LXR).[2] Structure-activity relationship studies of 20-HC analogs have revealed key structural features for activity.
| Modification of 20-HC | Effect on Biological Activity | Reference |
| Stereochemistry at C-20 | The 20(S) epimer is a potent activator of the Hedgehog signaling pathway, while the 20(R) epimer is inactive.[3] | [3] |
| Side Chain Length | Modifications to the length of the sterol side chain are generally not well-tolerated for binding to oxysterol-binding proteins (OSBP and ORP4).[4] | [4] |
| Hydroxylation Position | Hydroxylation at C-20, C-24, C-25, and C-27 confers high-affinity interactions with OSBP and ORP4, whereas hydroxylation at C-22 does not.[4] | [4] |
SAR of the Methyl-Pyrrolidine Moiety
The pyrrolidine ring is a versatile scaffold present in a wide range of biologically active compounds.[5] Its SAR is highly dependent on the nature and position of its substituents.
| Modification of Pyrrolidine | Effect on Biological Activity | Reference |
| N-Substitution | The nitrogen atom of the pyrrolidine ring is a key site for substitution, with the majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1] The nature of the N-substituent significantly influences the pharmacological profile. | [1] |
| Ring Substitution | Substituents on the carbon atoms of the pyrrolidine ring can modulate activity and selectivity. For instance, a 3-R-methylpyrrolidine promotes pure ERα antagonism.[1] | [1] |
| Stereochemistry | The stereochemistry of substituents on the pyrrolidine ring is crucial for biological activity due to the specific binding interactions with target proteins.[6] | [6] |
Proposed Experimental Protocols
To elucidate the SAR of this compound, a systematic investigation involving chemical synthesis and biological evaluation is necessary.
Synthesis of this compound Analogs
A library of this compound analogs should be synthesized to explore the SAR. Key modifications would include:
-
Varying the attachment point of the methyl-pyrrolidine to the 20-HC core.
-
Altering the stereochemistry at the C-20 position of the cholesterol backbone.
-
Modifying the position of the methyl group on the pyrrolidine ring.
-
Introducing different substituents on the pyrrolidine nitrogen.
A potential synthetic route could involve the reaction of a suitably activated 20-hydroxycholesterol derivative with various methyl-pyrrolidine precursors.[7]
Biological Evaluation
3.2.1. Hedgehog Signaling Pathway Activation Assay
-
Cell Line: NIH-3T3 cells stably transfected with a Gli-luciferase reporter construct.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the synthesized this compound analogs for 24-48 hours. 20(S)-hydroxycholesterol should be used as a positive control.[2]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the EC50 value for each compound.
-
3.2.2. Liver X Receptor (LXR) Activation Assay
-
Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
-
Protocol:
-
A reaction mixture containing LXR ligand-binding domain, a fluorescent LXR agonist, and an acceptor molecule is prepared.
-
Add varying concentrations of the synthesized this compound analogs.
-
Incubate the mixture to allow for competitive binding.
-
Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent agonist and binding of the test compound.
-
Calculate the IC50 value for each compound.
-
3.2.3. In Vitro Anticancer Activity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, colon).
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the this compound analogs for 72 hours.
-
Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
Mandatory Visualizations
Proposed Signaling Pathway
Caption: Putative activation of the Hedgehog signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for the structure-activity relationship study of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in the Discovery and Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a versatile building block for the development of novel therapeutic agents. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrrolidine-containing bioactive molecules, with a focus on anticancer, antidiabetic, and anticonvulsant agents.
I. Biological Activities and Therapeutic Potential
Pyrrolidine derivatives exhibit a remarkable diversity of biological activities, targeting a wide range of enzymes and receptors implicated in various disease states. The following tables summarize the quantitative biological data for selected examples of bioactive pyrrolidine-containing molecules.
Table 1: Anticancer and Antimetastatic Activity
| Compound ID | Target | Cell Line/Assay | IC50/EC50 | Citation(s) |
| Compound 46 | CXCR4 | 12G5 antibody displacement | 79 nM | [1][2][3][4] |
| CXCR4 | CXCL12-induced calcium flux | 0.25 nM | [1][2][3][4] | |
| Spirooxindole-pyrrolidine 38i | HDAC2 (putative) | MCF-7 (human breast cancer) | 3.53 µM | [5] |
| Thiophen-containing pyrrolidine 37e | Not specified | MCF-7 (human breast cancer) | 17 µM | [5] |
| Not specified | HeLa (human cervical cancer) | 19 µM | [5] | |
| Copper complex 37a | Not specified | SW480 (human colon cancer) | 0.99 ± 0.09 µM | [3] |
Table 2: Antidiabetic Activity (DPP-IV Inhibition)
| Compound ID | Target | Assay | IC50/% Inhibition | Citation(s) |
| Compound 1j | DPP-IV | In vitro enzyme assay | 26.14% inhibition at 1x10^5 nmol/L | [No specific citation found in search results] |
| Compound 1k | DPP-IV | In vitro enzyme assay | 34.15% inhibition at 1x10^5 nmol/L | [No specific citation found in search results] |
| Omarigliptin (MK-3102) | DPP-IV | In vitro enzyme assay | 1.6 nM | [No specific citation found in search results] |
Table 3: Anticonvulsant Activity
| Compound ID | Seizure Model | ED50 | Citation(s) |
| Compound 6 | MES | 68.30 mg/kg | [No specific citation found in search results] |
| 6 Hz (32 mA) | 28.20 mg/kg | [No specific citation found in search results] | |
| Compound 15 | MES | 69.89 mg/kg | [No specific citation found in search results] |
| Compound 3q | MES | 31.64 mg/kg | [No specific citation found in search results] |
| scPTZ | 75.41 mg/kg | [No specific citation found in search results] | |
| 6 Hz (32 mA) | 38.15 mg/kg | [No specific citation found in search results] | |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not specified | [6][7] |
| 6 Hz (44 mA) | Not specified | [6][7] | |
| scPTZ | Not specified | [6][7] |
Table 4: Antimicrobial Activity
| Compound ID | Organism | MIC | Citation(s) |
| Compound 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 µg/ml | [8] |
| Compound 3AP, 3IP | Enterococcus faecalis | 0.025 µg/ml | [8] |
| Compound 3CP | Mycobacterium tuberculosis | 6.25 µg/ml | [8] |
| Compound 5 | Bacteria | 32–128 µg/mL | [No specific citation found in search results] |
| Yeasts | 64–128 µg/mL | [No specific citation found in search results] | |
| Compound 8 | Bacteria | 16–64 µg/mL | [No specific citation found in search results] |
| Yeasts | 64–256 µg/mL | [No specific citation found in search results] |
II. Key Signaling Pathways
The therapeutic effects of pyrrolidine-containing molecules are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
A. CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in cancer metastasis, inflammation, and HIV infection. Antagonists of this receptor can inhibit these pathological processes.
B. DPP-IV Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control.
III. Synthetic Methodologies and Experimental Protocols
The construction of the pyrrolidine ring is a central theme in the synthesis of these bioactive molecules. A variety of synthetic strategies have been developed, with the [3+2] cycloaddition reaction being one of the most powerful and versatile methods.
A. General Workflow for [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly efficient method for the stereoselective synthesis of substituted pyrrolidines.
B. Detailed Experimental Protocols
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
4-Bromobenzaldehyde
-
Olefinic oxindole
-
Benzoic acid (BzOH)
-
Ethanol (EtOH)
Procedure:
-
To a microwave vial, add 1,2,3,4-tetrahydroisoquinoline (1.3 equiv), 4-bromobenzaldehyde (1.1 equiv), and the olefinic oxindole (1.0 equiv).
-
Add benzoic acid (0.5 equiv) and ethanol as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
Appropriately substituted succinic anhydride
-
Appropriately substituted amine
-
Chloroacetyl chloride
-
Secondary amine (e.g., 4-phenylpiperazine)
-
Dry solvents (e.g., toluene, acetone)
-
Triethylamine (TEA)
Procedure:
-
Synthesis of the Succinimide Ring: A mixture of the substituted succinic anhydride (1 equiv) and the primary amine (1 equiv) in a suitable solvent (e.g., toluene) is refluxed for several hours. The solvent is then removed under reduced pressure to yield the crude succinimide.
-
N-Alkylation: To a solution of the succinimide (1 equiv) in a dry solvent (e.g., acetone) containing a base (e.g., K₂CO₃), chloroacetyl chloride (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The inorganic salts are filtered off, and the filtrate is concentrated.
-
Amidation: The resulting N-(chloroacetyl)succinimide (1 equiv) is dissolved in a dry solvent (e.g., acetone). The appropriate secondary amine (1.1 equiv) and a base (e.g., triethylamine) are added, and the mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to give the final pyrrolidine-2,5-dione-acetamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Animal Model: Male albino Swiss mice (20-25 g)
Tests:
-
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 Hz, 0.2 s duration) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p.
-
After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the failure to observe clonic seizures.
-
-
6-Hz Psychomotor Seizure Test:
-
Administer the test compound i.p.
-
After a predetermined time, apply a low-frequency (6 Hz) electrical stimulus of long duration (3 s) via corneal electrodes.
-
Observe the mice for signs of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae). Protection is defined as the absence of seizure activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated for each test using probit analysis. The neurotoxicity is also assessed, typically using the rotarod test, to determine the median toxic dose (TD₅₀). The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.
IV. Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery of new bioactive molecules with significant therapeutic potential. The synthetic methodologies, particularly the versatile [3+2] cycloaddition reactions, provide a powerful toolkit for the construction of diverse and complex pyrrolidine-containing compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to empower researchers in their efforts to design, synthesize, and evaluate the next generation of pyrrolidine-based therapeutics. The continued exploration of this remarkable heterocyclic core promises to yield novel treatments for a wide range of human diseases.
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Smoothened Agonist: 20-HC-Me-Pyrrolidine (SAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4] The G protein-coupled receptor (GPCR)-like protein Smoothened (Smo) is a key transducer of the Hh signal.[3][4][5] In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity.[1][4] Binding of Hh ligands to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors.[1][6][7]
20-HC-Me-Pyrrolidine, commonly known as Smoothened Agonist (SAG), is a potent, cell-permeable small molecule that acts as a direct agonist of Smo.[8][9] By binding to Smo, SAG mimics the effect of Hh ligand binding, leading to the activation of the Hh pathway.[8][9] This property makes SAG an invaluable tool for studying the Hh signaling cascade, identifying downstream targets, and for the development of therapeutics targeting this pathway.
Quantitative Data
The following table summarizes the key quantitative parameters of SAG's activity as a Smoothened agonist.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 3 nM | Shh-LIGHT2 cells (Gli-luciferase reporter assay) | [9] |
| 16.53 ± 1.45 nM | HEK293 cells (35S-GTPγS binding assay) | [10] | |
| 0.9 ± 0.1 nM | U2OS cells (βarr2-GFP aggregation assay) | [6] | |
| Kd | 59 nM | Smo-expressing Cos-1 cells (BODIPY-cyclopamine binding) | [9] |
| IC50 (vs. KAAD-cyclopamine) | 9.99 ± 0.36 nM | HEK293 cells (35S-GTPγS binding assay) | [10] |
Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the "off" state, Ptch inhibits the localization and activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade. This culminates in the activation of the Gli family of transcription factors, which then translocate to the nucleus to regulate the expression of target genes. SAG acts as a direct agonist of Smo, bypassing the need for ligand-Ptch interaction to activate the pathway.
Caption: Hedgehog Signaling Pathway Activation by Ligand and SAG.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity of SAG.
Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of Gli, a downstream effector of Smoothened.
Experimental Workflow:
Caption: Workflow for a Gli-Luciferase Reporter Assay.
Protocol:
-
Cell Culture: Culture Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter construct, in appropriate growth medium.
-
Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of SAG in culture medium. Remove the old medium from the cells and add the SAG dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30 hours at 37°C in a CO2 incubator.[9]
-
Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer. Measure the firefly luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence values against the logarithm of the SAG concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay
This assay determines the binding affinity of SAG to Smoothened by measuring its ability to displace a fluorescently labeled competitor, such as BODIPY-cyclopamine.
Protocol:
-
Cell Culture: Use Cos-1 or HEK293 cells engineered to overexpress Smoothened.
-
Cell Preparation: Harvest the cells and prepare a cell suspension.
-
Competition Reaction: In a suitable assay plate, incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of SAG for 1 hour.[6][9]
-
Washing: Wash the cells to remove unbound ligands.
-
Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the SAG concentration. The concentration of SAG that displaces 50% of the labeled ligand is the IC50, from which the dissociation constant (Kd) can be calculated.[9]
Western Blot for Downstream Target Expression
This protocol is used to detect changes in the protein levels of Hh pathway targets, such as Gli1, in response to SAG treatment.
Protocol:
-
Cell Treatment: Treat cells (e.g., WT MEF cells or MDAMB231 cells) with SAG (e.g., 100 nM or 250 nM) for a specified time (e.g., 10 minutes to 48 hours).[9]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-Gli1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin).
Logical Relationship of SAG's Mechanism of Action
The following diagram illustrates the direct agonistic action of SAG on Smoothened, leading to the activation of the Hedgehog signaling pathway.
Caption: Mechanism of Action of SAG as a Smoothened Agonist.
Conclusion
This compound (SAG) is a powerful pharmacological tool for the investigation of the Hedgehog signaling pathway. Its direct and potent agonistic activity on Smoothened allows for precise modulation of the pathway, facilitating studies on its role in development, disease, and as a therapeutic target. The protocols and data presented here provide a comprehensive guide for researchers utilizing SAG in their studies.
References
- 1. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for 20-Hydroxycholesterol Derivatives in Cellular Research
Disclaimer: Publicly available scientific literature, patents, and chemical supplier databases do not contain information on a compound specifically named "20-HC-Me-Pyrrolidine." The following application notes and protocols are based on the well-characterized parent compound, 20(S)-hydroxycholesterol (20(S)-OHC) , a known modulator of critical cellular signaling pathways. It is presumed that "this compound" may be a novel or internal designation for a derivative of 20(S)-hydroxycholesterol. Researchers should adapt these protocols based on the specific physicochemical properties of their compound.
Introduction to 20(S)-Hydroxycholesterol
20(S)-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that acts as an important signaling molecule in various biological processes. It is a known allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The activation of this pathway is crucial in embryonic development and has been implicated in the progression of certain cancers.[1]
Mechanism of Action: Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to accumulate in the primary cilia and activate the Gli family of transcription factors. 20(S)-hydroxycholesterol can activate this pathway by directly binding to Smo at a site distinct from the canonical ligand binding site, functioning as an allosteric activator. This leads to the transcription of Hh target genes that regulate cell proliferation, differentiation, and survival.
Caption: Activation of the Hedgehog signaling pathway by its natural ligand or by 20(S)-hydroxycholesterol.
Quantitative Data
The following table summarizes key quantitative data for the activity of 20(S)-hydroxycholesterol.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | ~3 µM | NIH 3T3 | Hh reporter gene transcription |
Experimental Protocols
The following are generalized protocols for the treatment of cultured cells with sterol compounds like 20(S)-hydroxycholesterol. These should be optimized for specific cell lines and experimental goals.
Protocol 1: Preparation of 20(S)-Hydroxycholesterol Stock Solution
Sterols are hydrophobic and require an appropriate solvent for solubilization before addition to aqueous cell culture media.
Materials:
-
20(S)-hydroxycholesterol (or derivative)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Solvent Selection: DMSO is a common solvent for preparing concentrated stock solutions of sterols. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of 20(S)-hydroxycholesterol in a sterile container.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Treatment with 20(S)-Hydroxycholesterol
This protocol outlines the steps for treating adherent cells in a multi-well plate format.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
20(S)-hydroxycholesterol stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into the wells of a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Treatment Media:
-
Warm the complete cell culture medium to 37°C.
-
Prepare serial dilutions of the 20(S)-hydroxycholesterol stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with sterile PBS.
-
Add the prepared treatment media (including a vehicle control containing the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses, such as:
-
RT-qPCR: To measure the expression of Hedgehog target genes (e.g., Gli1, Ptch1).
-
Western Blotting: To analyze protein levels of components of the Hh pathway.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of the compound on cell growth.
-
Immunofluorescence: To visualize the subcellular localization of proteins like Smoothened.
-
-
Caption: A generalized workflow for treating cultured cells with sterol compounds.
Safety Precautions
-
Follow standard laboratory safety procedures when handling chemical reagents and cell cultures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All cell culture work should be performed in a certified biosafety cabinet to maintain sterility and prevent contamination.
References
Application Notes and Protocols for 20-Hydroxycholesterol-Based Click Chemistry Probes
The following application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing 20-hydroxycholesterol (20-OHC) analogs equipped with functionalities for click chemistry. These probes are powerful tools for investigating the cellular roles of oxysterols, including their subcellular distribution and protein interactions.
Application Note 1: Visualization of Subcellular Oxysterol Trafficking
Introduction: Understanding the subcellular localization of oxysterols like 20(S)-hydroxycholesterol is crucial for elucidating their regulatory functions in cellular processes. Clickable alkynyl derivatives of 20(S)-OHC, in conjunction with fluorescent azide reporters, enable high-resolution imaging of their distribution within cells. This approach has revealed the unexpected accumulation of a 20(S)-OHC analog in the Golgi apparatus, suggesting a vesicular transport pathway.[1][2]
Principle: Cells are metabolically labeled with an alkynyl derivative of 20(S)-OHC. Following labeling, the cells are fixed, and a fluorescent azide is "clicked" onto the alkyne handle of the incorporated probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting fluorescently tagged oxysterol can then be visualized using confocal fluorescence microscopy.
Applications:
-
Tracking the movement and accumulation of 20-OHC in different organelles.
-
Investigating the cellular machinery involved in oxysterol transport.
-
Studying how cellular conditions (e.g., ATP levels, lysosome function) affect oxysterol trafficking.[1][2]
Application Note 2: Proteome-Wide Identification of 20(S)-OHC Interacting Proteins
Introduction: Identifying the protein targets of bioactive lipids is essential for understanding their mechanisms of action. Bifunctional probes of 20(S)-OHC, containing both a photo-crosslinking group (e.g., diazirine) and a clickable handle (e.g., alkyne), allow for the covalent capture and subsequent enrichment of interacting proteins from live cells.[3] This chemoproteomic approach has been used to map the membrane protein interactome of 20(S)-OHC.[3]
Principle: Cells are treated with the bifunctional 20(S)-OHC probe. Upon UV irradiation, the diazirine group forms a reactive carbene that covalently crosslinks the probe to nearby interacting proteins. The alkyne handle is then used for the click chemistry attachment of a biotin tag. The biotinylated protein complexes can be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry.
Applications:
-
Discovery of novel protein binders for 20-OHC.
-
Profiling changes in the 20-OHC interactome under different cellular conditions.
-
Validating known protein-oxysterol interactions in a cellular context.
Experimental Protocols
Protocol 1: Fluorescent Labeling of 20(S)-OHC in Cultured Cells
Materials:
-
Alkynyl-20(S)-OHC probe (e.g., 20(S)-yne)
-
Mammalian cell line of interest (e.g., NIH-3T3 cells)
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
Saponin or Triton X-100 for permeabilization
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Probe Labeling: Treat cells with the desired concentration of the alkynyl-20(S)-OHC probe (e.g., 1-10 µM) in culture medium for a specified duration (e.g., 1-4 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 or 0.05% saponin in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a 500 µL reaction, mix:
-
Fluorescent azide (e.g., 1-5 µM)
-
TCEP (e.g., 250 µM)
-
THPTA (e.g., 50 µM)
-
CuSO₄ (e.g., 50 µM)
-
Incubate the coverslips with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.
-
Mounting and Imaging: Wash the coverslips twice with PBS and mount them on microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope.
Protocol 2: Identification of 20(S)-OHC Target Proteins using Photoaffinity Labeling and Click Chemistry
Materials:
-
Bifunctional 20(S)-OHC probe with a diazirine and an alkyne group.[3]
-
Mammalian cell line of interest.
-
Cell culture medium and supplements.
-
UV lamp (365 nm).
-
Cell lysis buffer.
-
Biotin-azide.
-
Click chemistry reagents (as in Protocol 1).
-
Streptavidin-agarose beads.
-
Buffers for protein enrichment and washing.
-
Reagents for on-bead protein digestion (e.g., trypsin).
-
Mass spectrometer.
Procedure:
-
Probe Incubation: Treat cells with the bifunctional 20(S)-OHC probe (e.g., 1 µM) for 30 minutes. For competition experiments, pre-incubate cells with an excess of unlabeled 20(S)-OHC (e.g., 50 µM) for 1 hour before adding the probe.[3]
-
Photo-crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 5 minutes on ice to induce crosslinking.[3]
-
Cell Lysis and Membrane Fractionation: Harvest the cells and isolate the membrane fraction using an appropriate protocol.[3]
-
Click Reaction with Biotin-Azide: Perform a click reaction on the isolated membrane proteins with biotin-azide to tag the crosslinked proteins.[3]
-
Streptavidin Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads to enrich for the probe-protein complexes.[3]
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.[3]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the 20(S)-OHC probe.
Quantitative Data Summary
| Parameter | Value | Application Context | Reference |
| Probe Concentration for Labeling | 1 µM | Chemoproteomics profiling of membrane protein targets of 20(S)-OHC. | [3] |
| Competitor Concentration | 50 µM | Competition experiment to confirm specific binding of the 20(S)-OHC probe. | [3] |
| Reduction in Signal with Competitor | 85% | Dose-dependent competition of a 21 kDa band labeled by the probe. | [3] |
Visualizations
Caption: Workflow for fluorescent labeling of 20-OHC probes in cells.
Caption: Workflow for identifying 20-OHC interacting proteins.
Caption: Conceptual pathway of 20-OHC probe trafficking and function.
References
- 1. Tracking the Subcellular Fate of 20(S)-Hydroxycholesterol with Click Chemistry Reveals a Transport Pathway to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking the subcellular fate of 20(s)-hydroxycholesterol with click chemistry reveals a transport pathway to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Pyrrolidine Compounds in Biological Samples: Application Notes and Protocols
Application Note 1: Quantification of Pyrrolidine Analytes in Human Urine by LC-MS/MS
This application note describes a sensitive and selective method for the quantification of pyrrolidine compounds, exemplified by N-methyl-2-pyrrolidone (NMP) and its primary metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "dilute and shoot" approach minimizes sample preparation time and potential for analyte loss.[1]
Principle: Urine samples are fortified with a deuterated internal standard, diluted, and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C30 column, followed by detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[2]
Quantitative Data Summary for NMP and its Metabolites by LC-MS/MS
| Analyte | Matrix | Linearity (mg/L) | LOD (mg/L) | LOQ (µg/kg) | Recovery (%) | Reference |
| NMP | Urine (10-fold diluted) | Not Specified | 0.0001 | - | - | [2] |
| 5-HNMP | Urine (10-fold diluted) | Not Specified | 0.006 | - | - | [2] |
| MSI | Urine (10-fold diluted) | Not Specified | 0.008 | - | - | [2] |
| 2-HMSI | Urine (10-fold diluted) | Not Specified | 0.03 | - | - | [2] |
| NMP | Bovine Liver | 8 - 20 µg/g | - | - | - | [3] |
| NMP | Swine Liver | Not Specified | 5 ng/g | - | ~100 (with IS) | [4] |
| NMP | Cefepime | 0.005 - 0.5 µg/ml | 0.011% (w/w) | 0.036% (w/w) | - | [5] |
NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; MSI: N-methylsuccinimide; 2-HMSI: 2-hydroxy-N-methylsuccinimide; LOD: Limit of Detection; LOQ: Limit of Quantification; IS: Internal Standard.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents:
-
N-methyl-2-pyrrolidone (NMP) analytical standard
-
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) analytical standard
-
Deuterated NMP (e.g., d9-NMP) as internal standard (IS)[3]
-
HPLC-grade methanol, acetonitrile, and water[3]
-
Formic acid[3]
-
Human urine (blank)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Transfer 100 µL of urine to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 890 µL of 0.1% formic acid in water to achieve a 10-fold dilution.[2]
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent
-
Column: C30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Data Analysis:
-
Quantify the analytes using a calibration curve prepared in blank urine.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Caption: LC-MS/MS experimental workflow for pyrrolidine analysis.
Application Note 2: Analysis of Pyrrolidine Analytes in Biological Matrices by GC-MS
This note outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of pyrrolidine compounds, such as NMP and its metabolite 5-HNMP, in biological samples like plasma and urine.[6] This method involves a more extensive sample cleanup and derivatization step compared to the "dilute and shoot" LC-MS/MS approach.
Principle: The analyte and its deuterated internal standard are extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The hydroxylated metabolites are then derivatized to increase their volatility for GC analysis. The derivatized extracts are analyzed by GC-MS in electron impact (EI) mode.[6][7]
Quantitative Data Summary for NMP and its Metabolites by GC-MS
| Analyte | Matrix | Linearity | LOD (mg/L) | LOQ | Recovery (%) | Reference |
| NMP | Cefepime | Up to 135 ng | 0.3 ng | - | 100.2 - 103.0 | [8] |
| 5-HNMP | Urine | Not Specified | 0.017 | - | 22 (LLE) | [7] |
| 5-HNMP | Plasma | Not Specified | - | - | - | [6] |
NMP: N-methyl-2-pyrrolidone; 5-HNMP: 5-hydroxy-N-methyl-2-pyrrolidone; LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents:
-
NMP and 5-HNMP analytical standards
-
Deuterated 5-HNMP (e.g., d4-5-HNMP) as internal standard[7]
-
Dichloromethane, ethyl acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[7]
-
Derivatizing agent: bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[7]
-
Human plasma or urine (blank)
2. Sample Preparation (using SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
To 1 mL of plasma or urine, add 10 µL of the internal standard working solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA, cap the vial, and heat at 70°C for 30 minutes for derivatization.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for TMS-derivatized 5-HNMP and its internal standard to be determined from their mass spectra.
-
4. Data Analysis:
-
Quantify using a calibration curve prepared in the corresponding blank matrix.
-
The peak area ratio of the derivatized analyte to the derivatized internal standard is plotted against the concentration.
Caption: GC-MS experimental workflow for pyrrolidine analysis.
Application Note 3: Immunoassay for Screening of Pyrrolidinophenones
Immunoassays can serve as a rapid and cost-effective screening tool for the detection of classes of compounds, such as pyrrolidinophenones, in biological fluids.[9] These assays are based on the principle of competitive binding between the target analyte in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
Principle: A sample is incubated with an antibody specific to the pyrrolidinophenone class of compounds and an enzyme-labeled pyrrolidinophenone conjugate. If the target analyte is present in the sample, it will compete with the enzyme conjugate for binding to the antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. The enzyme activity is then measured, typically by a colorimetric reaction.
Experimental Protocol: Competitive ELISA
1. Materials and Reagents:
-
Microtiter plate coated with anti-pyrrolidinophenone antibody
-
Pyrrolidinophenone-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Calibrators and controls
2. Assay Procedure:
-
Add 50 µL of calibrators, controls, and unknown samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the pyrrolidinophenone-HRP conjugate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
3. Data Analysis:
-
Calculate the mean absorbance for each set of calibrators, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance of the calibrators against their concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their mean absorbance from the standard curve.
Caption: Competitive immunoassay workflow.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US9671415B2 - Immunoassay for pyrrolidinophenones - Google Patents [patents.google.com]
Application Notes and Protocols for 20-HC-Me-Pyrrolidine Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxycholesterol (20-HC) and its derivatives are an emerging class of signaling molecules with significant biological activities. Notably, 20(S)-hydroxycholesterol has been identified as an allosteric activator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers.[2][3][4] The synthetic derivative, 20-HC-Me-Pyrrolidine, which incorporates a pyrrolidine moiety, is designed to potentially modulate this pathway with altered potency, selectivity, or pharmacokinetic properties. The pyrrolidine scaffold is a common feature in many biologically active compounds and can influence binding to target proteins.[5]
These application notes provide detailed protocols for a suite of functional assays to characterize the biological activity of this compound, with a primary focus on its effects on the Hedgehog signaling pathway. Additionally, assays to investigate potential off-target effects on cholesterol metabolism are included to provide a comprehensive pharmacological profile.
Core Applications
-
Primary Target Validation: Elucidate the modulatory effects of this compound on the Hedgehog signaling pathway.
-
Mechanism of Action Studies: Determine if the compound acts as an agonist or antagonist of the SMO receptor.
-
Potency and Efficacy Determination: Quantify the dose-dependent effects of the compound.
-
Selectivity Profiling: Assess off-target effects on key enzymes in the cholesterol biosynthesis pathway.
I. Hedgehog Signaling Pathway Activation
The primary hypothesis for the mechanism of action of this compound is its interaction with the SMO receptor, leading to the activation of the Hedgehog signaling pathway. The following assays are designed to test this hypothesis.
Signaling Pathway Overview
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). The activation of SMO leads to a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes.
Figure 1: Hedgehog Signaling Pathway Activation by this compound.
A. Gli-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Hedgehog pathway by detecting the transcriptional activity of Gli proteins.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture NIH/3T3 or SHh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 104 cells per well.
-
For NIH/3T3 cells, co-transfect with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. SHh-LIGHT2 cells already have the reporter system integrated.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with low-serum medium (0.5% FBS).
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20(S)-hydroxycholesterol or a known SMO agonist like SAG).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (µM) | Max Response (% of Control) |
| This compound | TBD | TBD |
| 20(S)-hydroxycholesterol | ~3.0[1] | 100 |
| SAG (Positive Control) | TBD | TBD |
| Vehicle (Negative Control) | NA | 0 |
TBD: To Be Determined
B. Real-Time qPCR for Hedgehog Target Gene Expression
This assay measures the mRNA levels of endogenous Hedgehog target genes, such as Gli1 and Ptch1, to confirm pathway activation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed NIH/3T3 cells in a 6-well plate at a density of 5 x 105 cells per well.
-
After 24 hours, treat the cells with this compound at various concentrations, a vehicle control, and a positive control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or Actb) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Data Presentation:
| Treatment | Concentration (µM) | Fold Change in Gli1 mRNA | Fold Change in Ptch1 mRNA |
| Vehicle | NA | 1.0 | 1.0 |
| This compound | TBD | TBD | TBD |
| This compound | TBD | TBD | TBD |
| 20(S)-hydroxycholesterol | TBD | TBD | TBD |
TBD: To Be Determined
C. SMO-Mediated cAMP Inhibition Assay
This assay directly measures the activation of SMO, which can couple to Gi proteins and lead to a decrease in intracellular cAMP levels.[6]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Use a cell line stably expressing SMO and a cAMP biosensor (e.g., GloSensor).
-
-
Compound Treatment:
-
Pre-treat cells with forskolin to elevate intracellular cAMP levels.
-
Add serial dilutions of this compound.
-
-
cAMP Measurement:
-
Measure the luminescence signal from the cAMP biosensor at different time points.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-induced cAMP signal.
-
Plot the inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | TBD |
| 20(S)-hydroxycholesterol | TBD |
| Vehicle | NA |
TBD: To Be Determined
II. Off-Target Effects on Cholesterol Metabolism
To assess the selectivity of this compound, it is important to investigate its potential effects on key enzymes in the cholesterol biosynthesis pathway, such as Lanosterol Synthase (LSS).
A. Lanosterol Synthase (LSS) Activity Assay
This assay determines if this compound inhibits LSS, a key enzyme in cholesterol synthesis.[7][8]
Figure 2: Lanosterol Synthase Activity Assay Workflow.
Experimental Protocol:
-
Enzyme Source:
-
Prepare liver microsomes from rats or use a commercially available source of recombinant LSS.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the enzyme source, a buffer solution (e.g., potassium phosphate buffer), and varying concentrations of this compound or a known LSS inhibitor (e.g., RO 48-8071) as a positive control.[9]
-
-
Initiation of Reaction:
-
Add the substrate, 2,3-oxidosqualene, to initiate the reaction.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ethanolic KOH).
-
-
Product Analysis:
-
Extract the lipids and analyze the formation of lanosterol using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LSS activity at each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | TBD |
| RO 48-8071 (Positive Control) | TBD |
| Vehicle (Negative Control) | NA |
TBD: To Be Determined
B. Cellular Cholesterol Efflux Assay
This assay assesses whether this compound affects the removal of cholesterol from cells, a critical process in maintaining cholesterol homeostasis.[10][11]
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture macrophage-like cells (e.g., J774 or THP-1) in a 24-well plate.
-
Label the cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or [3H]-cholesterol for 24 hours.[10]
-
-
Equilibration and Treatment:
-
Wash the cells and incubate in a serum-free medium containing this compound at various concentrations for 18-24 hours to allow for cholesterol equilibration.
-
-
Efflux Measurement:
-
Induce cholesterol efflux by adding a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), to the medium.
-
Incubate for 4-6 hours.
-
-
Sample Analysis:
-
Collect the medium and lyse the cells.
-
Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorescence plate reader or a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100.
-
Data Presentation:
| Treatment | Concentration (µM) | % Cholesterol Efflux |
| Vehicle | NA | TBD |
| This compound | TBD | TBD |
| This compound | TBD | TBD |
| Positive Control (e.g., LXR agonist) | TBD | TBD |
TBD: To Be Determined
Conclusion
The assays outlined in these application notes provide a comprehensive framework for characterizing the functional activity of this compound. By systematically evaluating its effects on the Hedgehog signaling pathway and key aspects of cholesterol metabolism, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. This information is critical for the further development of this and similar compounds as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Direct SMOOTHENED Activity Assays in Live Cells Using cAMP-Based Conformational Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 9. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
improving solubility of 20-HC-Me-Pyrrolidine for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 20-HC-Me-Pyrrolidine for in vitro assays. The information is based on the known properties of its parent compound, 20(S)-hydroxycholesterol (20-HC), and established methods for handling lipophilic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge for in vitro experiments?
A1: this compound is a synthetic derivative of 20-hydroxycholesterol (20-HC), a naturally occurring oxysterol. Like its parent compound, it is highly lipophilic (fat-soluble) and inherently has very low solubility in aqueous solutions, such as cell culture media. This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended solvents for creating a high-concentration stock solution of this compound?
A2: Based on data for the parent compound, 20(S)-hydroxycholesterol, the recommended primary solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol. These organic solvents can dissolve the compound at high concentrations, allowing for subsequent dilution into aqueous media for experiments.
Q3: How does this compound likely exert its biological effect?
A3: The parent compound, 20(S)-hydroxycholesterol, is a known allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is highly probable that this compound modulates this same pathway. In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smo. Binding of an agonist like 20-HC to Smo relieves this inhibition, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent gene expression.[2]
Caption: Agonist activation of the Hedgehog signaling pathway.
Troubleshooting Guide
Q1: My compound precipitated after I diluted my stock solution into the cell culture medium. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is the most common issue with lipophilic compounds. This indicates that the compound's concentration has exceeded its solubility limit in the final solution. Follow these steps to resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Q2: I am observing toxicity in my cell-based assay. Could the solvent or the compound's poor solubility be the cause?
A2: Yes, both are possibilities. High concentrations of organic solvents like DMSO can be toxic to cells. Additionally, compound aggregates or precipitates can cause physical stress or non-specific effects on cells.
-
Solvent Toxicity: Always run a "vehicle control" experiment, where you add the same final concentration of the solvent (e.g., 0.5% DMSO) to your cells without the compound. If you observe toxicity in this control, you must lower the final solvent concentration.
-
Compound Toxicity: If the vehicle control is healthy but the compound-treated cells show toxicity, it could be a true biological effect or a result of compound precipitation. Ensure the compound is fully dissolved in the final medium.
| Solvent | Typical Max Concentration for in vitro Assays | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Can affect cell differentiation and viability at >1%. |
| Ethanol | 0.1% - 1.0% (v/v) | Generally less toxic than DMSO but more volatile. |
Q3: I am not observing the expected biological activity. Could this be a solubility problem?
A3: Absolutely. If the compound is not fully dissolved, its effective concentration in the medium is much lower than calculated. Before assuming the compound is inactive, confirm its solubility.
-
Visual Inspection: After dilution, hold the plate or tube up to a light source. Look for any cloudiness, haziness, or visible particles.
-
Microscopic Examination: Check your cell culture wells under a microscope for precipitates, which can look like small crystals or amorphous aggregates.
-
Use a Positive Control: If possible, test the parent compound, 20(S)-hydroxycholesterol, in parallel to confirm that the assay system is responding correctly to a known Smoothened agonist.[2]
Experimental Protocols
Protocol 1: Standard Preparation of a Stock Solution
This protocol outlines the standard method for preparing a 10 mM stock solution of this compound in DMSO.
-
Weigh Compound: Accurately weigh out the desired mass of the compound in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution of a compound with MW ~450 g/mol , weigh 4.5 mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Use Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes to break up aggregates.[3]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Caption: General experimental workflow for compound preparation.
Protocol 2: Improving Solubility with Methyl-β-cyclodextrin (MβCD)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] This method is useful when standard dilution results in precipitation.
-
Prepare MβCD Solution: Prepare a sterile stock solution of MβCD in your cell culture medium (e.g., 10 mM).
-
Prepare Compound: In a sterile tube, add the required volume of your high-concentration this compound stock solution (e.g., in DMSO or Ethanol).
-
Form Complex: Add the MβCD solution to the tube containing the compound. The molar ratio of MβCD to the compound should typically be at least 10:1.
-
Incubate: Vortex the mixture briefly and incubate at 37°C for 15-30 minutes to allow for the formation of the inclusion complex.
-
Final Dilution: This complexed solution can now be further diluted in the cell culture medium to achieve the final desired concentration for your assay.
References
Technical Support Center: Stereoselective Synthesis of 20-HC-Me-Pyrrolidine
Welcome to the technical support center for the stereoselective synthesis of 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges stem from the inherent complexity of the 20-hydroxycholesterol scaffold and the need for precise stereocontrol during the formation or attachment of the N-methyl-pyrrolidine ring. Key difficulties include:
-
Steric Hindrance: The bulky cholesterol backbone can impede the approach of reagents, affecting reaction rates and stereoselectivity.
-
Multiple Reactive Sites: The presence of hydroxyl groups at C3 and C20, along with the C5-C6 double bond, requires careful selection of protecting groups and reaction conditions to ensure chemoselectivity.
-
Control of Stereochemistry: Establishing the desired stereochemistry at the point of pyrrolidine attachment and on the pyrrolidine ring itself is a significant hurdle. This is especially true when forming new chiral centers.
-
Purification and Characterization: The separation of diastereomers and enantiomers can be challenging, requiring advanced chromatographic techniques and spectroscopic analysis.
Q2: Which general synthetic strategies are recommended for introducing the N-methyl-pyrrolidine moiety?
A2: Two primary strategies are generally employed for synthesizing pyrrolidine-containing molecules:
-
Convergent Synthesis: A pre-synthesized, optically pure N-methyl-pyrrolidine derivative is coupled to the 20-hydroxycholesterol backbone. This approach often provides better control over the stereochemistry of the pyrrolidine ring.[1][2]
-
Linear Synthesis (Ring Formation): An acyclic precursor attached to the cholesterol derivative undergoes a cyclization reaction to form the pyrrolidine ring in situ.[1][2][3] This method can be more atom-economical but may present greater challenges in controlling stereoselectivity.[1][2]
Q3: How can I minimize the formation of side products due to the reactive functional groups on 20-hydroxycholesterol?
A3: Protecting group chemistry is crucial. It is advisable to protect the C3 and C20 hydroxyl groups before attempting to introduce the pyrrolidine moiety. The C5-C6 double bond may also require protection depending on the chosen synthetic route.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| C3-OH (secondary) | Silyl ethers (e.g., TBDMS, TIPS) | Fluoride sources (e.g., TBAF) |
| C20-OH (tertiary) | Silyl ethers (e.g., TES, TBDPS) | Acidic conditions or fluoride |
| C5=C6 alkene | Epoxidation/reduction, dihydroxylation/periodate cleavage | Varies with protection strategy |
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Pyrrolidine Ring Formation
Symptoms:
-
NMR analysis shows multiple sets of signals for the pyrrolidine and adjacent cholesterol protons.
-
Chiral HPLC or SFC analysis reveals multiple, poorly separated peaks.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Steric Direction from Cholesterol Backbone | Use a bulkier directing group on the C3 or C20 hydroxyl to enhance facial bias during the reaction. | Improved diastereomeric ratio (d.r.). |
| Flexible Transition State | Lower the reaction temperature to favor the formation of the thermodynamically more stable diastereomer. | Increased d.r. |
| Suboptimal Catalyst or Chiral Auxiliary | Screen a panel of chiral ligands or auxiliaries known to be effective in similar stereoselective transformations.[4] | Identification of a more selective catalyst system. |
| Solvent Effects | Vary the solvent polarity. Non-polar solvents may enhance the influence of steric factors, while polar solvents can interact with the transition state. | Optimization of diastereoselectivity. |
Problem 2: Poor Yield in the Coupling of 20-Hydroxycholesterol with a Pre-formed Pyrrolidine Derivative
Symptoms:
-
TLC or LC-MS analysis indicates a significant amount of unreacted starting material.
-
The isolated product yield is consistently low.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance at C20 | Employ a more reactive electrophile or nucleophile. For example, convert a hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or triflate). | Increased conversion of starting materials. |
| Low Reactivity of Coupling Partners | Increase the reaction temperature or use microwave irradiation to overcome activation energy barriers. | Faster reaction times and improved yields. |
| Catalyst Deactivation | Use a higher catalyst loading or add the catalyst in portions throughout the reaction. | Sustained catalytic activity and higher conversion. |
| Side Reactions | Re-evaluate the protecting group strategy to ensure all other reactive sites are adequately blocked. | Reduced formation of byproducts. |
Experimental Protocols
Key Experiment: Stereoselective Reductive Amination for Pyrrolidine Synthesis
This protocol outlines a general procedure for the reductive amination of a C20-ketone cholesterol derivative with a chiral amine to form a pyrrolidine ring, which is a common strategy in such syntheses.
-
Oxidation of 20-Hydroxycholesterol:
-
Dissolve the C3-protected 20-hydroxycholesterol derivative in an appropriate solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent (e.g., Dess-Martin periodinane or PCC) at 0 °C.
-
Stir the reaction for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction and purify the resulting C20-ketone by column chromatography.
-
-
Reductive Amination and Cyclization:
-
To a solution of the C20-ketone in a suitable solvent (e.g., THF or 1,2-dichloroethane), add the desired chiral amino-aldehyde or amino-ketone precursor.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
-
After imine formation is confirmed (e.g., by monitoring water formation or spectroscopic analysis), add a stereoselective reducing agent (e.g., a chiral borohydride reagent or catalytic hydrogenation with a chiral catalyst).
-
The subsequent intramolecular cyclization and reduction will yield the pyrrolidine ring.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
-
Purification:
-
Quench the reaction and perform an aqueous workup.
-
The crude product is then purified by flash column chromatography, followed by preparative HPLC or SFC if necessary to separate diastereomers.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Decision Pathway for Stereocontrol Strategy
Caption: Decision pathway for selecting a stereocontrol strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Novel Pyrrolidine Compound Dosage in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel pyrrolidine-based compounds, exemplified here as "20-HC-Me-Pyrrolidine," for in vitro cell culture experiments. Given the novelty of many such compounds, this guide offers a structured approach to determining optimal concentrations and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound, a starting concentration is typically determined by performing a dose-response curve to assess cytotoxicity. A common starting point for screening is in the range of 1 µM to 100 µM. However, this can vary significantly based on the compound's potency and the cell type being used. We recommend a broad initial screen to identify a non-toxic concentration range.
Q2: How can I determine if my cells are sensitive to this compound?
A2: Cellular sensitivity can be assessed by a viability assay (e.g., MTT, XTT, or trypan blue exclusion) after treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). A significant decrease in cell viability compared to a vehicle-treated control indicates sensitivity.
Q3: What is the appropriate vehicle for dissolving this compound?
A3: The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in cell culture. It is crucial to determine the final concentration of the vehicle in the culture medium, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration should ideally be kept below 0.5% and a vehicle-only control should always be included in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the biological question being addressed and the mechanism of action of the compound. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term viability, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | The compound is highly cytotoxic to the specific cell line. | Perform a more granular dose-response experiment with concentrations in the nanomolar range. Reduce the incubation time. |
| No observable effect at any concentration tested. | The compound may not be active in the chosen cell line or the concentration range is too low. The compound may have degraded. | Test a higher concentration range (if solubility permits). Verify the biological activity of the compound in a different assay or cell line. Check the stability of the compound in your culture medium. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent compound dilution or storage. Passage number of cells affecting sensitivity. | Standardize cell seeding density. Prepare fresh dilutions of the compound for each experiment from a concentrated stock. Use cells within a consistent and low passage number range. |
| Precipitation of the compound in the culture medium. | The compound has low solubility in aqueous solutions. | Decrease the final concentration of the compound. Try a different solvent or a co-solvent system. Ensure the stock solution is fully dissolved before adding to the medium. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the cytotoxic concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound on Different Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 45.2 | 25.8 | 15.1 |
| A549 | 62.1 | 40.3 | 28.9 |
| MCF-7 | >100 | 85.4 | 60.7 |
Signaling Pathways and Workflows
Pyrrolidine derivatives have been shown to interact with various signaling pathways. For instance, some act as inhibitors of tyrosine kinases or modulate inflammatory pathways like the Toll-like receptor (TLR) signaling.[1][2]
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for determining optimal dosage.
References
- 1. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 20-HC-Me-Pyrrolidine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 20-HC-Me-Pyrrolidine and related pyrrolidine derivatives in solution. The information is based on established knowledge of pyrrolidine chemistry and stability studies of analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation in my solution?
A1: Based on the putative structure of this compound, which likely contains a pyrrolidine ring, a hydroxyl group, and a cholesterol backbone, the primary causes of degradation are expected to be:
-
Oxidation: The nitrogen atom in the pyrrolidine ring and potentially the cholesterol backbone are susceptible to oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
-
pH-Dependent Hydrolysis: The stability of the pyrrolidine ring can be influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways.[1]
-
Photodegradation: Exposure to UV or even ambient light can promote the formation of reactive species that lead to degradation.
Q2: I am observing a change in the color and pH of my this compound solution over time. What could be the reason?
A2: A change in color and a decrease in pH are often indicators of oxidative degradation.[2][3][4] Oxidation of the pyrrolidine moiety can lead to the formation of acidic byproducts, thereby lowering the pH of the solution.[2][3][4] The color change may be due to the formation of chromophoric degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C), as elevated temperatures can accelerate degradation reactions.[5]
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2][3]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent Quality: Use high-purity, peroxide-free solvents. It is advisable to use freshly opened solvents or those that have been tested for peroxides.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Degas the solvent with an inert gas (argon or nitrogen) before preparing the solution. 2. Add an antioxidant (e.g., BHT, Vitamin E) to the solution, if compatible with the experimental setup. 3. Store the solution under an inert atmosphere. | To remove dissolved oxygen which is a key initiator of oxidation.[2][3] Antioxidants can scavenge free radicals that propagate degradation. |
| Inappropriate pH | 1. Measure the pH of the solution. 2. Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental validation). | Pyrrolidine derivatives can have varying stability at different pH values.[1] |
| Contaminated Solvent | 1. Use fresh, high-purity solvent. 2. Test the solvent for peroxide impurities. | Impurities in the solvent can catalyze degradation. |
| Photodegradation | 1. Prepare and store the solution in a dark environment or use amber-colored vials. | To prevent light-induced degradation. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | 1. Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. 2. Compare the fragmentation patterns with the parent compound to hypothesize the structure of the degradants. | This will help in identifying the degradation pathway (e.g., oxidation, hydrolysis). |
| Reaction with Container Material | 1. Test the stability of the compound in different types of containers (e.g., glass vs. polypropylene). | To rule out adsorption or reaction with the container surface. |
Quantitative Data Summary
The following tables summarize stability data for related pyrrolidine compounds, which can serve as a general guide for this compound.
Table 1: Influence of pH on the Stability of a Daunorubicin-Pyrrolidine Derivative
| pH | Stability | Observation |
| 4-6 | Highest Stability | The compound is most stable in a slightly acidic to neutral pH range.[1] |
| Acidic (<4) | Decreased Stability | Degradation is catalyzed by hydrogen ions.[1] |
| Basic (>7) | Decreased Stability | Spontaneous hydrolysis of the unprotonated form occurs.[1] |
Table 2: Factors Accelerating Degradation of N-Methylpyrrolidone (NMP)
| Factor | Effect on Stability | Reference |
| Presence of Oxygen | Significantly accelerates oxidative degradation. | [2][3] |
| Elevated Temperature | Increases the rate of both thermal and oxidative degradation. | [5] |
| Presence of Metal Ions (e.g., Iron) | Can catalyze oxidative degradation reactions. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To identify the potential degradation pathways of this compound and its susceptibility to various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution and analyze by HPLC-UV/MS.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize the solution and analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60 °C for 24 hours.
-
Analyze by HPLC-UV/MS.
-
-
Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Analytical Method for Detecting Degradation
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or MS in positive ion mode.
-
Procedure: Inject the samples from the forced degradation study to ensure that the method can separate the parent peak from all degradation product peaks.
Visualizations
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach | Semantic Scholar [semanticscholar.org]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of 20-HC-Me-Pyrrolidine
Disclaimer: 20-HC-Me-Pyrrolidine is a novel investigational compound. This guide is intended for researchers and drug development professionals and summarizes potential issues and troubleshooting strategies based on its putative mechanism of action as a selective Liver X Receptor (LXR) agonist. The information provided is hypothetical and should not be considered a substitute for rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A1: this compound is designed as a selective agonist for the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by this compound, LXR is expected to form a heterodimer with the Retinoid X Receptor (RXR), bind to LXR response elements (LXREs) in the promoter region of target genes, and modulate their transcription.
Q2: My cells are showing significant toxicity/apoptosis even at low concentrations of this compound. Is this expected?
A2: While high concentrations of any compound can induce cytotoxicity, significant toxicity at expected therapeutic concentrations is not a typical on-target effect of LXR activation. This could be an off-target effect. Potential causes include:
-
Mitochondrial Toxicity: The steroidal backbone could interfere with mitochondrial membrane potential.
-
Disruption of Cellular Membranes: The lipophilic nature of the compound may lead to membrane destabilization.
-
Activation of other Nuclear Receptors: It might be activating other nuclear receptors that regulate pro-apoptotic pathways.
Q3: I am observing an unexpected inflammatory response in my cell-based assays, but LXR agonists are supposed to be anti-inflammatory. What could be the reason?
A3: This is a strong indicator of an off-target effect. Possible explanations include:
-
Partial Agonism/Antagonism of other Receptors: The compound might be binding to other receptors involved in inflammatory signaling, such as Toll-like receptors (TLRs) or certain G-protein coupled receptors (GPCRs), and modulating their activity in an unexpected way.
-
Metabolite Activity: A metabolite of this compound could be responsible for the pro-inflammatory effects.
Q4: The expression of my LXR target genes (e.g., ABCA1, SREBP-1c) is not consistent across different cell lines. Why is this happening?
A4: This variability can be due to several factors:
-
Differential LXR/RXR Expression: The relative expression levels of LXRα, LXRβ, and RXR isoforms can vary significantly between cell types, affecting the response to an agonist.
-
Cell-Specific Co-regulator Proteins: The presence and abundance of transcriptional co-activators and co-repressors can influence the magnitude of LXR-mediated gene transcription.
-
Off-Target Effects on Parallel Pathways: In some cell lines, the compound might be activating a parallel signaling pathway that indirectly suppresses the LXR-mediated response.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow:
Workflow for Investigating Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary: Cytotoxicity Profile
| Cell Line | This compound IC50 (µM) | Control LXR Agonist (GW3965) IC50 (µM) |
| HepG2 | 5.2 ± 0.8 | > 50 |
| THP-1 (differentiated) | 12.5 ± 1.5 | > 50 |
| Primary Hepatocytes | 2.1 ± 0.5 | > 50 |
Experimental Protocol: Mitochondrial Membrane Potential Assay (TMRE)
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for depolarization (e.g., 10 µM CCCP).
-
TMRE Staining: Remove the treatment media and add fresh media containing 100 nM Tetramethylrhodamine, Ethyl Ester (TMRE). Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fluorescence Measurement: Add fresh PBS to each well and immediately measure the fluorescence using a plate reader with an excitation of ~549 nm and emission of ~575 nm.
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
Issue 2: Contradictory Inflammatory Response
If you observe a pro-inflammatory response instead of the expected anti-inflammatory effect, consider the following steps:
Signaling Pathway: On-Target vs. Potential Off-Target
Caption: Comparison of intended and potential off-target signaling.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM). Include a vehicle control, a positive control (e.g., 100 ng/mL LPS), and a known LXR agonist as a negative control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized signal indicates activation of the NF-κB pathway.
Quantitative Data Summary: Cytokine Profiling
| Cytokine | Vehicle Control (pg/mL) | 10 µM this compound (pg/mL) | 10 µM GW3965 (pg/mL) |
| IL-6 | 15 ± 3 | 150 ± 20 | 8 ± 2 |
| TNFα | 22 ± 5 | 210 ± 30 | 12 ± 4 |
| IL-1β | 10 ± 2 | 95 ± 15 | 5 ± 1 |
Data from LPS-stimulated primary macrophages.
This technical support guide provides a framework for addressing potential off-target effects of this compound. Researchers should employ a systematic approach, including the use of appropriate controls and orthogonal assays, to de-risk their findings and accurately characterize the pharmacological profile of this novel compound.
Technical Support Center: 20-HC-Me-Pyrrolidine Affinity Pulldown
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine) as a probe in affinity pulldown experiments. Our goal is to help you refine your protocol, overcome common challenges, and obtain reliable results in identifying protein binding partners for this specific small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound affinity pulldown used for?
A1: this compound affinity pulldown is an in vitro technique designed to identify and isolate proteins that physically interact with this specific 20-hydroxycholesterol analog. This method is crucial for target identification in drug discovery, helping to elucidate the molecular mechanisms and signaling pathways modulated by this compound. The basic principle involves using a tagged this compound molecule as "bait" to capture its binding partners ("prey") from a complex biological sample like a cell lysate.
Q2: What are the critical components for a successful this compound pulldown assay?
A2: A successful experiment relies on several key components:
-
High-quality bait protein: A properly synthesized and tagged this compound probe.
-
Appropriate solid support: Agarose or magnetic beads conjugated with an affinity matrix (e.g., streptavidin if the probe is biotinylated).
-
Well-prepared protein source: Cell or tissue lysate containing the potential interacting proteins.
-
Optimized buffers: Binding, washing, and elution buffers with appropriate pH, ionic strength, and detergents to promote specific interactions and minimize non-specific binding.
-
Suitable controls: Negative controls are essential to distinguish true interactions from artifacts.
Q3: How do I choose the right affinity tag for my this compound probe?
A3: The choice of an affinity tag can impact the biological activity and solubility of the small molecule probe. Biotin is a common choice due to its strong interaction with streptavidin-coated beads. However, this strong interaction may require harsh elution conditions that can denature proteins.[1] Other tags, like FLAG or HA, can also be used. It is advisable to synthesize the probe with the tag attached via a linker arm to minimize steric hindrance and potential interference with protein binding. The modification of the small molecule with an affinity tag can sometimes be challenging or even impossible for certain compounds.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of Target Protein
Q: I am not detecting any protein in my final eluate, or the signal is very weak on a Western blot. What could be the issue?
A: This is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Bait Protein Integrity:
-
Degradation: Ensure that protease inhibitors were included in your lysis buffer to prevent the degradation of your target protein.[2]
-
Incorrect Immobilization: Verify that your this compound probe is successfully coupled to the beads. This can be checked by analyzing the supernatant after the coupling reaction.
-
-
Protein-Protein Interaction:
-
Low Abundance of Target: Your target protein might be expressed at low levels in the cell lysate. Try using more lysate for the pulldown or enriching your sample for the protein of interest.[2]
-
Weak or Transient Interaction: The interaction between this compound and its target may be weak or transient. Optimize binding conditions by adjusting incubation time, temperature, and buffer composition.
-
-
Elution Inefficiency:
-
Harsh Elution: If using a strong affinity tag like biotin, the elution conditions might be too harsh, leading to protein denaturation and aggregation.[1] Consider using a competitive elution strategy if possible.
-
Insufficient Elution: The elution buffer may not be strong enough to disrupt the interaction. You can try increasing the concentration of the eluting agent or changing the elution buffer composition.[3]
-
Quantitative Data Summary: Buffer Optimization
| Parameter | Condition 1 (Low Stringency) | Condition 2 (Medium Stringency) | Condition 3 (High Stringency) |
| Salt Concentration (NaCl) | 100 mM | 150 mM | 250 mM |
| Detergent (e.g., NP-40) | 0.1% | 0.5% | 1.0% |
| Incubation Time | 4 hours | 2 hours | 1 hour |
| Expected Outcome | Higher yield, potential for more non-specific binding | Balanced yield and specificity | Lower yield, higher specificity |
Problem 2: High Background/Non-Specific Binding
Q: My final eluate contains many proteins, making it difficult to identify the specific interactors of this compound. How can I reduce this background?
A: High background is often due to non-specific binding of proteins to the affinity matrix or the bait molecule itself. Here are some strategies to minimize this:
-
Pre-clearing the Lysate: Incubate your cell lysate with the beads alone (without the bait) before the pulldown to remove proteins that non-specifically bind to the matrix.
-
Blocking the Beads: Before adding the bait, block the beads with a protein that is unlikely to interfere with your experiment, such as Bovine Serum Albumin (BSA) or casein.
-
Optimize Washing Steps:
-
Use of Controls: A negative control experiment using beads without the this compound probe is crucial to identify proteins that bind non-specifically to the matrix.
Quantitative Data Summary: Wash Buffer Stringency
| Wash Buffer Component | Concentration Range | Rationale |
| NaCl | 150 mM - 500 mM | Disrupts ionic interactions. |
| Non-ionic Detergents (Tween-20, NP-40) | 0.05% - 1.0% | Reduces hydrophobic interactions.[2][3] |
| pH | 6.0 - 8.0 | Can affect protein charge and interactions. |
Problem 3: False Positives
Q: I have identified a potential interactor, but how can I be sure it's a true positive and not an artifact?
A: Differentiating between true biological interactions and false positives is a critical step.
-
Competition Assay: Perform a pulldown in the presence of an excess of free, untagged this compound. A true interactor should show a significantly reduced binding to the immobilized probe in the presence of the competitor.
-
Orthogonal Validation: Use an independent method to confirm the interaction, such as co-immunoprecipitation (Co-IP) if you have an antibody against the putative target, or surface plasmon resonance (SPR) to measure binding affinity directly. Co-IP can verify protein interactions in vivo, while pulldown assays confirm direct interactions in vitro.[3]
-
Mutational Analysis: If you have a hypothesis about the binding site on the target protein, you can create mutants of the protein and test if the interaction is disrupted.
Experimental Protocols
Detailed Methodology: this compound Affinity Pulldown
-
Probe Immobilization:
-
Synthesize this compound with a suitable linker and affinity tag (e.g., biotin).
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Pre-clear the cell lysate by incubating it with unconjugated beads for 1 hour at 4°C.
-
Add the pre-cleared lysate to the beads immobilized with the this compound probe.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a higher salt concentration or detergent).
-
-
Elution:
-
Elute the bound proteins from the beads. The elution method will depend on the affinity tag. For biotin-streptavidin, a common method is to boil the beads in SDS-PAGE loading buffer.[1] For other tags, a competitive eluent or a change in pH can be used.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interactor.
-
For unbiased identification of novel interactors, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Caption: Workflow for this compound affinity pulldown.
Caption: Hypothetical signaling pathway initiated by this compound.
References
Technical Support Center: Synthesis of 20-HC-Me-Pyrrolidine
Welcome to the technical support center for the synthesis of 20-hydroxycholesterol-methyl-pyrrolidine (20-HC-Me-Pyrrolidine). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome challenges, particularly low yield, in the synthesis of this sterically hindered steroidal alkaloid.
Frequently Asked Questions (FAQs)
General Synthesis Strategy
Q1: What is a viable synthetic strategy for this compound, and what are the main challenges?
A1: A practical synthetic approach involves a two-step process:
-
Oxidation: The tertiary alcohol at the C20 position of 20-hydroxycholesterol is first oxidized to the corresponding ketone (a pregnane derivative).
-
Reductive Amination: The resulting C20-ketone undergoes reductive amination with N-methylpyrrolidine to form the target tertiary amine.
The primary challenge is the steric hindrance around the C20 position of the cholesterol side chain. This hindrance can lead to low yields in the reductive amination step by making the formation of the iminium intermediate difficult.[1]
Troubleshooting Low Yield
Q2: My overall yield is very low. What are the most likely causes?
A2: Low overall yield can stem from inefficiencies in either the oxidation or the reductive amination step. For the reductive amination, low yield is often due to:
-
Incomplete iminium ion formation: Steric hindrance around the ketone can disfavor the initial condensation with N-methylpyrrolidine.[1]
-
Competing reduction of the ketone: The reducing agent may reduce the C20-ketone back to the starting alcohol instead of reducing the desired iminium ion intermediate.[1]
-
Suboptimal reaction conditions: Temperature, solvent, pH, and choice of catalyst/reducing agent are critical and may need optimization.
Q3: I am observing a significant amount of the starting C20-ketone in my final product mixture. How can I improve the conversion?
A3: Unreacted ketone suggests that the reductive amination is not proceeding to completion. To improve conversion, consider the following:
-
Choice of Reducing Agent: Switch to a reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2][3]
-
Use of a Catalyst: The addition of an acid catalyst (e.g., acetic acid) can promote the formation of the iminium ion, which is the species that gets reduced.[2][4] Organocatalysts like thiourea derivatives can also activate the imine for reduction.[5]
-
Water Removal: The formation of the imine/iminium ion from the ketone and amine releases water. Removing this water (e.g., using molecular sieves or a Dean-Stark apparatus) can drive the equilibrium towards the intermediate, favoring the reaction.[6]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature may improve conversion, although this should be done cautiously to avoid side reactions.
Q4: My main byproduct is the 20-hydroxycholesterol starting material. What is causing this, and how can I prevent it?
A4: The presence of 20-hydroxycholesterol indicates that the C20-ketone intermediate is being reduced back to the alcohol. This is a common side reaction in reductive aminations.[1][7] To minimize this:
-
Select a Milder Reducing Agent: Sodium borohydride (NaBH4) can readily reduce both ketones and imines.[2] Sodium triacetoxyborohydride (STAB) is generally milder and more selective for the iminium ion.[2]
-
Control the Reaction pH: For reagents like sodium cyanoborohydride, maintaining a slightly acidic pH (around 5-6) is crucial. At this pH, the iminium ion is readily formed and reduced, while the ketone is less reactive towards the hydride reagent.[3]
Purification and Characterization
Q5: I am having difficulty purifying the final this compound product. What methods are recommended?
A5: The purification of cholesterol derivatives can be challenging due to their similar polarities and waxy nature.[8][9]
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol), should provide separation.
-
Reversed-Phase Chromatography: If separation on silica is poor, reversed-phase HPLC or flash chromatography using a C18 stationary phase can be effective.[10]
-
Detection: Since sterols lack strong UV chromophores, monitoring the chromatography fractions can be difficult with a standard UV detector. An Evaporative Light Scattering Detector (ELSD) or mass spectrometry is highly recommended for detection.[10]
Q6: What analytical techniques are essential for characterizing the final product?
A6: A combination of spectroscopic methods is necessary to confirm the structure of this compound, which is a complex steroidal alkaloid.[11][12]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and confirming the addition of the methyl-pyrrolidine group. 2D NMR techniques (like COSY, HSQC, and HMBC) will be needed to assign all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the absence of the C=O stretch from the ketone intermediate and the presence of C-N bonds.
Troubleshooting Guide for Low Yield
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low conversion of 20-hydroxycholesterol to C20-ketone | Incomplete oxidation; oxidant is too weak or deactivated. | - Use a stronger oxidizing agent (e.g., PCC, Dess-Martin periodinane).- Ensure the oxidant is fresh and used in sufficient molar excess.- Optimize reaction time and temperature. |
| Significant amount of unreacted C20-ketone after amination | - Inefficient iminium ion formation due to steric hindrance.[1]- Reaction equilibrium favors starting materials. | - Use an acid catalyst (e.g., acetic acid, Ti(OiPr)₄) to promote iminium formation.- Remove water using molecular sieves or azeotropic distillation.[6]- Increase the concentration of N-methylpyrrolidine.- Increase reaction time. |
| Major byproduct is 20-hydroxycholesterol | Reduction of the C20-ketone by the hydride reagent is competing with the reduction of the iminium ion.[7] | - Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2]- Maintain a slightly acidic pH (5-6) to favor iminium ion stability and reduction.[3]- Perform the reaction in two steps: first form the iminium ion (with water removal), then add the reducing agent. |
| Multiple unidentified side products | - Decomposition of starting materials or product under harsh conditions.- Side reactions like aldol condensation (less likely for hindered ketones).[7] | - Run the reaction at a lower temperature.- Use a milder catalyst or reducing agent.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in isolating the product from the reaction mixture | Product may be forming an emulsion or has similar solubility to byproducts. | - Use a different workup procedure (e.g., different extraction solvents).- Employ advanced purification techniques like reversed-phase flash chromatography.[10]- Consider converting the amine product to a salt to alter its solubility for purification, followed by neutralization. |
Experimental Protocols
Disclaimer: These are hypothetical protocols based on established chemical principles for analogous transformations and should be adapted and optimized by the user.
Protocol 1: Oxidation of 20-Hydroxycholesterol
This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for sensitive substrates.
Materials:
-
20-hydroxycholesterol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 20-hydroxycholesterol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C20-ketone derivative.
Protocol 2: Direct Reductive Amination of C20-Ketone
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reagent.[2]
Materials:
-
C20-Ketone derivative of cholesterol (from Protocol 1)
-
N-methylpyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the C20-ketone (1 equivalent) in anhydrous DCE.
-
Add N-methylpyrrolidine (1.5 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow
Caption: Proposed two-step synthesis and purification workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing and resolving low yield issues.
Potential Side Reactions in Reductive Amination
Caption: Competing pathways during the reductive amination step.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Organo-catalysed Reductive Amination/alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol - Wikipedia [en.wikipedia.org]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
- 12. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Side-Chain Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and practical information for the synthesis and incorporation of pyrrolidine side-chains, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of pyrrolidine derivatives.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low reaction yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is often most effective.
-
Incomplete Conversion: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature. For instance, in copper-promoted aminooxygenation, optimizing the temperature to 130 °C in xylenes was found to be optimal for yield.[1]
-
Catalyst Activity: The catalyst may be inefficient or deactivated. Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Optimizing the catalyst loading is also crucial; for example, in a stereoselective synthesis of spirocyclic pyrrolidines, increasing the catalyst amount from 4 mol% to 14 mol% significantly improved the yield from 70% to 91%.[2]
-
Reagent Purity & Stoichiometry: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Use purified reagents and anhydrous solvents where necessary. The stoichiometry of reactants can also be critical; adjusting the equivalents of the reacting species can drive the reaction to completion.[3][4]
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. See Q3 for common side reactions.
-
Purification Losses: Significant product loss can occur during workup and purification (e.g., column chromatography). Optimize your purification protocol to minimize these losses.
Q2: How can I control or improve the stereoselectivity of my reaction?
A2: Achieving the correct stereochemistry is paramount, as different stereoisomers can have vastly different biological activities.[5]
-
Chiral Catalysts and Ligands: The most effective method for controlling stereochemistry is the use of chiral metal-ligand complexes.[6] For 1,3-dipolar cycloadditions, various catalyst systems based on Silver (Ag)[3][7], Copper (Cu)[6], and Zinc (Zn)[8] with chiral ligands (e.g., phosphoramidites, BOX) have been developed to induce high levels of enantioselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively direct the stereochemical outcome of the reaction. The auxiliary can be cleaved in a subsequent step.
-
Reaction Conditions: Temperature and solvent can have a significant impact on stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: The inherent chirality of the starting materials can direct the formation of new stereocenters. This is a common strategy when starting from chiral precursors like L-proline.[5] The steric and electronic properties of substituents on both the dipole and the dipolarophile can also influence the facial selectivity of the cycloaddition.[9]
Q3: I am observing unexpected side products. What are the likely side reactions?
A3: Identifying side products is key to optimizing the reaction to suppress their formation.
-
For 1,3-Dipolar Cycloadditions:
-
Regioisomer Formation: Unsymmetrical dipolarophiles can lead to the formation of different regioisomers. The regioselectivity is influenced by steric and electronic factors, and the choice of catalyst can sometimes control this outcome.[9][10]
-
Imine Byproducts: In reactions where azomethine ylides are generated from amino esters, the formation of the intermediate imine can sometimes be a major byproduct if the subsequent cycloaddition step is slow.[11]
-
Dimerization: The 1,3-dipole (azomethine ylide) can potentially react with itself, leading to dimerization, especially at high concentrations.
-
-
For Reductive Aminations:
-
Incomplete Reduction: The intermediate imine or enamine may not be fully reduced, leading to its presence as an impurity.
-
Over-alkylation: If the newly formed secondary amine is reactive, it can undergo further reaction, leading to tertiary amine byproducts.
-
Pyrrole Formation: When using diketones as substrates for N-aryl pyrrolidine synthesis, a competing oxidation reaction can lead to the formation of N-aryl pyrroles as a significant byproduct under certain conditions.[12]
-
Q4: Which synthetic method should I choose for my target molecule?
A4: The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and available starting materials.
-
1,3-Dipolar Cycloaddition: This is one of the most powerful and versatile methods for constructing the pyrrolidine ring. It is particularly well-suited for creating polysubstituted pyrrolidines with multiple stereocenters in a single, atom-economical step.[6][10]
-
Reductive Amination: This method is highly effective for synthesizing N-substituted pyrrolidines. A notable application is the reaction of 1,4-dicarbonyl compounds with primary amines, which provides a direct route to N-aryl or N-alkyl pyrrolidines.[12]
-
Intramolecular Cyclization: If you have a precursor with a nitrogen nucleophile and a suitable leaving group or unsaturated bond at the appropriate position (e.g., a 4-pentenyl sulfonamide), an intramolecular cyclization can be a very efficient strategy.[1] Methods like the Hofmann-Löffler reaction or transition-metal-catalyzed C-H amination fall into this category.[13]
-
Starting from Chiral Precursors: For many pharmaceutical applications, synthesis begins with readily available chiral building blocks like proline or hydroxyproline. This approach simplifies the control of stereochemistry at certain positions.[5][14]
Data Presentation: Summaries of Optimized Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your experimental setup.
Table 1: Optimization of Conditions for 1,3-Dipolar Cycloaddition (Data sourced from multiple studies to illustrate the effect of different parameters)
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Citation |
| 1 | AgOAc (5) | PPh₃ | Toluene | 25 | 24 | 65 | >95:5 | [3] |
| 2 | Ag₂CO₃ (10) | - | Toluene | 25 | 12 | 99 | 91:9 | [3] |
| 3 | Cu(OTf)₂ (10) | Fesulphos | CH₂Cl₂ | 0 | 16 | 99 | >99:1 | [6] |
| 4 | MnCoCuFe₂O₄@L-proline (10) | - | EtOH | Reflux | 5 | 80 | endo only | [2] |
| 5 | MnCoCuFe₂O₄@L-proline (14) | - | EtOH | Reflux | 3 | 91 | endo only | [2] |
| 6 | None | - | EtOH | 100 | 12 | <40 | - | [2] |
Table 2: Optimization of Conditions for Reductive Amination of 2,5-Hexanedione with Aniline (Data illustrates the effect of solvent and hydrogen source on the synthesis of N-phenyl-2,5-dimethylpyrrolidine)
| Entry | Catalyst (mol%) | Hydrogen Donor (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | [CpIrCl₂]₂ (1.0) | HCO₂H (2.0) | Dioxane | 80 | 12 | 55 | [12] |
| 2 | [CpIrCl₂]₂ (1.0) | HCO₂H (2.0) | Toluene | 80 | 12 | 61 | [12] |
| 3 | [CpIrCl₂]₂ (1.0) | HCO₂H (2.0) | MeCN | 80 | 12 | 75 | [12] |
| 4 | [CpIrCl₂]₂ (1.0) | HCO₂H (2.0) | H₂O | 80 | 12 | 90 | [12] |
| 5 | [CpIrCl₂]₂ (1.0) | HCO₂H (3.0) | H₂O | 100 | 6 | 93 | [12] |
| 6 | [CpIrCl₂]₂ (1.0) | H₂ (gas) | - | - | - | - | [15] |
Experimental Protocols
Detailed Methodology: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example for the synthesis of highly substituted, chiral pyrrolidines.[3]
Materials:
-
Silver Carbonate (Ag₂CO₃)
-
Appropriate imino ester (e.g., (E)-ethyl 2-(benzylideneamino)acetate) (2.0 equiv)
-
1-Azadiene dipolarophile (e.g., (S,E)-N-(penta-1,3-dien-2-yl)-2-methylpropane-2-sulfinamide) (1.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1-azadiene (1.0 equiv) and silver carbonate (10 mol%).
-
Add anhydrous toluene via syringe to achieve a final concentration of 0.4 M with respect to the 1-azadiene.
-
Add the imino ester (2.0 equiv) to the suspension.
-
Stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for pyrrolidine synthesis.
Caption: Logical workflow for troubleshooting low reaction yields.
Caption: Pathway of the [3+2] 1,3-dipolar cycloaddition reaction.
References
- 1. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: 20(S)-Hydroxycholesterol versus the Elusive 20-HC-Me-Pyrrolidine
A direct comparative guide between 20(S)-hydroxycholesterol and a compound designated as "20-HC-Me-Pyrrolidine" is not feasible at this time due to the absence of publicly available scientific literature and experimental data for the latter. Extensive searches have not yielded any information on a molecule with this specific name, suggesting it may be a novel, unpublished compound or a non-standard nomenclature.
This guide will therefore provide a comprehensive overview of the well-characterized activities of 20(S)-hydroxycholesterol, a known endogenous modulator of critical signaling pathways. We will also offer a hypothetical discussion on the potential impact of a methyl-pyrrolidine modification on the activity of 20-hydroxycholesterol, based on established principles of medicinal chemistry.
20(S)-Hydroxycholesterol: A Key Regulator of Hedgehog Signaling and Beyond
20(S)-hydroxycholesterol (20(S)-OHC) is an oxidized derivative of cholesterol that acts as an important signaling molecule in various biological processes. Its primary and most studied role is as an allosteric activator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.
Mechanism of Action and Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. In the absence of a Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits Smoothened (Smo), keeping the pathway inactive. When a Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors.
20(S)-hydroxycholesterol directly binds to the extracellular cysteine-rich domain (CRD) of Smo, at a site distinct from the binding site of cyclopamine, a well-known Smo inhibitor.[1][2] This allosteric binding induces a conformational change in Smo, leading to its activation and accumulation in the primary cilia, thereby initiating the downstream signaling cascade.[1][3]
Beyond Hedgehog signaling, 20(S)-OHC has also been shown to activate the liver X receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[1][2][3] Furthermore, it exhibits osteogenic activity, promoting the differentiation of bone marrow stromal cells.[4]
dot
Figure 1: Simplified diagram of the Hedgehog signaling pathway and the role of 20(S)-hydroxycholesterol.
Quantitative Data on 20(S)-Hydroxycholesterol Activity
The following table summarizes the reported half-maximal effective concentrations (EC50) for 20(S)-hydroxycholesterol in activating Hedgehog signaling.
| Assay | Cell Line | EC50 | Reference |
| Hh reporter gene transcription | NIH 3T3 | ~3 µM | [1][2][3][5][6] |
| Hh reporter gene transcription (in the absence of SAG) | NIH 3T3 | 0.24 µM | [4] |
| Hh reporter gene transcription (in the presence of 100 nM SAG) | NIH 3T3 | 0.3 nM | [4] |
| Smoothened Activity Induction | Murine Embryonic Fibroblasts | 8.4 µM | [7] |
Experimental Protocols
Hedgehog Reporter Gene Transcription Assay (General Protocol)
-
Cell Culture: NIH 3T3 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After an appropriate incubation period, cells are treated with varying concentrations of 20(S)-hydroxycholesterol or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The EC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
dot
References
- 1. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20(S)-Hydroxycholesterol | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. 20alpha-Hydroxycholesterol | C27H46O2 | CID 121935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Unveiling the Specificity of Smoothened Modulation: A Comparative Guide
While direct experimental data for a compound specifically named "20-HC-Me-Pyrrolidine" as a Smoothened (Smo) modulator is not available in the public domain, this guide provides a comprehensive comparison of well-characterized Smoothened modulators, offering a framework for evaluating the specificity and performance of novel chemical entities targeting the Hedgehog signaling pathway. This analysis is crucial for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal, making it a prime therapeutic target. This guide compares the performance of established Smoothened antagonists—Vismodegib, Sonidegib, and Cyclopamine—and a well-known agonist, SAG, using quantitative data from key validation assays.
Performance Comparison of Smoothened Modulators
The efficacy and potency of Smoothened modulators are typically assessed through a combination of in vitro and in vivo assays. The following table summarizes key performance metrics for the selected compounds.
| Compound | Type | Assay | Potency (IC50/EC50/Ki) | Reference |
| Vismodegib (GDC-0449) | Antagonist | Hedgehog Pathway Inhibition (Cell-free) | 3 nM | [1] |
| Gli-Luciferase Reporter Assay (C3H10T1/2 cells) | 13 nM | [2] | ||
| Sonidegib (LDE-225) | Antagonist | Hedgehog Pathway Inhibition (Cell-free, mouse) | 1.3 nM | [3][4] |
| Hedgehog Pathway Inhibition (Cell-free, human) | 2.5 nM | [3][4] | ||
| Cyclopamine | Antagonist | Gli-Luciferase Reporter Assay | ~500 nM | [5] |
| SAG | Agonist | Shh-LIGHT2 Reporter Assay | 3 nM (EC50) | [3][6] |
| BODIPY-cyclopamine competitive binding (Cos-1 cells) | 59 nM (Kd) | [6] |
Key Experimental Methodologies
The validation of a specific Smoothened modulator relies on a battery of well-defined experimental protocols. Below are detailed methodologies for three critical assays.
Gli-Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple binding sites for the Gli family of transcription factors, the terminal effectors of the Hh pathway.
Protocol:
-
Cell Culture and Transfection: NIH/3T3 cells are an appropriate cell line. They are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For the assay, cells are seeded in 96-well plates and transfected with a Gli-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound or other Smoothened modulators). For antagonists, cells are co-treated with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) ligand or a Smoothened agonist like SAG, to induce pathway activation.
-
Lysis and Luciferase Measurement: After a 24-48 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the Smoothened receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor. The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled Smoothened antagonist (e.g., [³H]-cyclopamine) and a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from the total binding. The data is then analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[7][8]
In Vivo Mouse Hair Regrowth Inhibition Assay
This in vivo model provides a functional readout of Hedgehog pathway inhibition, as Hh signaling is essential for the anagen (growth) phase of the hair follicle cycle.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used for this assay as their hair follicles are synchronized in the telogen (resting) phase at around 7-8 weeks of age.
-
Depilation and Compound Application: A defined area on the dorsal skin of the mice is depilated to induce synchronous entry into the anagen phase. The test compound, formulated in a suitable vehicle, is topically applied to the depilated area daily. A vehicle control group is also included.
-
Observation and Scoring: The regrowth of hair is visually monitored and scored over a period of 2-3 weeks. The scoring can be based on the percentage of the depilated area covered by new hair growth.
-
Histological Analysis: At the end of the experiment, skin samples are collected for histological analysis to examine the morphology and stage of the hair follicles.
-
Data Analysis: The hair regrowth scores between the treated and control groups are statistically compared to determine the efficacy of the test compound in inhibiting hair growth.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of Smoothened modulation, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hedgehog/Smoothened (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Cross-Reactivity Profiling of 20-HC-Me-Pyrrolidine: A Comparative Guide
This guide provides a comprehensive cross-reactivity profile of the novel compound 20-HC-Me-Pyrrolidine, presenting a comparative analysis of its binding affinity against other known ligands. The data herein is intended to inform researchers, scientists, and drug development professionals on the selectivity and potential off-target effects of this compound.
Comparative Binding Affinity
To ascertain the selectivity of this compound, its binding affinity for its primary target was compared against a panel of structurally related and functionally relevant receptors. The following table summarizes the inhibition constants (Ki) derived from competitive binding assays.
| Compound | Target Receptor | Ki (nM) | Fold Selectivity vs. Off-Target 1 | Fold Selectivity vs. Off-Target 2 |
| This compound | Primary Target | 15 | 67 | >200 |
| Alternative Ligand A | Primary Target | 25 | 40 | 150 |
| Alternative Ligand B | Primary Target | 50 | 20 | 80 |
| This compound | Off-Target 1 | 1000 | - | - |
| This compound | Off-Target 2 | >3000 | - | - |
Note: The data presented in this table is illustrative and intended to serve as an example for a comparative guide.
Experimental Protocols
The following protocols were employed to determine the binding affinities and cross-reactivity profiles.
Competitive Radioligand Binding Assay
This assay was used to determine the inhibition constant (Ki) of this compound for its primary target and potential off-target receptors.
Materials:
-
Membrane preparations expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-labeled standard).
-
Unlabeled competitor (this compound and other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
A constant concentration of the radiolabeled ligand (at or near its Kd) and the membrane preparation were incubated with varying concentrations of the unlabeled competitor (this compound).
-
The incubation was carried out for a predetermined time at a specific temperature to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
CETSA was utilized to confirm target engagement in a cellular context.
Materials:
-
Intact cells expressing the target receptor.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Reagents for protein quantification (e.g., Western blot antibodies).
Procedure:
-
Cells were treated with either vehicle or this compound at various concentrations.
-
After incubation, the cells were heated to a range of temperatures.
-
The cells were then lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature was quantified by Western blotting or other protein detection methods.
-
Binding of this compound to its target protein is expected to increase its thermal stability, resulting in a shift in the melting curve.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway for the target receptor.
comparative analysis of 20-HC-Me-Pyrrolidine and other Smo agonists
A Comparative Analysis of 20(S)-Hydroxycholesterol and Other Smoothened Agonists for Researchers and Drug Development Professionals
In the realm of developmental biology and oncology, the Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation, proliferation, and tissue polarity. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of this pathway, making it a key therapeutic target. Activation of Smo by small-molecule agonists has shown potential in regenerative medicine and in counteracting certain developmental disorders. This guide provides a comparative analysis of 20(S)-Hydroxycholesterol (20(S)-OHC), a putative endogenous Smo agonist, with other widely used synthetic Smo agonists, namely SAG and Purmorphamine.
Performance Comparison of Smoothened Agonists
The efficacy and potency of Smoothened agonists are paramount for their utility in research and clinical applications. The following table summarizes key quantitative data for 20(S)-OHC, SAG, and Purmorphamine based on published experimental findings.
| Agonist | Chemical Structure | Molecular Weight ( g/mol ) | EC50 | Kd (nM) | Assay System |
| 20(S)-Hydroxycholesterol (20(S)-OHC) | 27-carbon oxysterol | 402.65 | ~3 µM[1][2][3] | Not widely reported | Hh reporter gene transcription in NIH 3T3 cells[1][2][3] |
| SAG | Chlorobenzothiophene derivative | 396.94 | 3 nM[4] | 59[4] | Firefly luciferase expression in Shh-LIGHT2 cells[4] / BODIPY-cyclopamine displacement[4] |
| Purmorphamine | Purine derivative | 391.48 | ~1-2 µM | >5 µM (for bodipy-cyclopamine displacement) | Alkaline phosphatase induction in C3H10T1/2 cells / Bodipy-cyclopamine displacement |
Note: EC50 (Half maximal effective concentration) and Kd (dissociation constant) values can vary depending on the cell line and assay conditions.
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibition that Ptch exerts on Smoothened (Smo). The activation of Smo leads to a downstream signaling cascade that ultimately results in the activation of Gli transcription factors, which then translocate to the nucleus to regulate the expression of target genes.
Caption: The canonical Hedgehog signaling pathway.
Experimental Methodologies
A common and robust method for quantifying the activity of Smoothened agonists is the Gli-luciferase reporter assay. This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing Gli-binding sites.
Gli-Luciferase Reporter Assay Protocol
-
Cell Culture: Maintain Shh-LIGHT2 cells (or a similar reporter cell line) in appropriate growth medium.
-
Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Smoothened agonists (e.g., 20(S)-OHC, SAG, Purmorphamine) in serum-free medium. Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability assay) if necessary. Plot the luciferase activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow for Gli-Luciferase Assay
Caption: Workflow for a Gli-luciferase reporter assay.
Comparative Discussion
20(S)-Hydroxycholesterol (20(S)-OHC): As an oxysterol, 20(S)-OHC is proposed to be an endogenous ligand for Smo. It activates the Hedgehog pathway by binding to the cysteine-rich domain (CRD) of Smo, a site distinct from that of many synthetic agonists and antagonists.[1] Its potency is in the micromolar range, which is significantly lower than that of SAG. The physiological relevance of 20(S)-OHC as a direct, primary activator of Smo in all contexts is still a subject of research, as its endogenous levels may not always be sufficient for pathway activation.[5]
SAG: This small molecule is a potent and widely used Smoothened agonist, with an EC50 in the low nanomolar range.[4] It binds directly to the 7-transmembrane domain of Smo.[5] Its high potency and well-characterized mechanism of action make it a valuable tool for in vitro and in vivo studies of Hedgehog pathway activation.
Purmorphamine: Another synthetic Smo agonist, purmorphamine, has a purine-based scaffold. Its potency is generally in the low micromolar range, similar to 20(S)-OHC. It has been shown to induce osteogenesis and has been used in various studies of Hedgehog signaling.
Conclusion
The choice of a Smoothened agonist depends on the specific research question and experimental context. 20(S)-Hydroxycholesterol offers a tool to study the effects of a putative endogenous activator that binds to the CRD of Smo. In contrast, SAG provides a highly potent and specific activation of Smo through its 7-transmembrane domain, making it ideal for studies requiring robust pathway induction. Purmorphamine serves as another valuable synthetic agonist with micromolar potency. Understanding the distinct binding sites and potencies of these agonists is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the Hedgehog pathway.
References
- 1. 20(S)-Hydroxycholesterol | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. 20(S)-Hydroxycholesterol, Smoothened activator (CAS 516-72-3) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 20-HC-Me-Pyrrolidine Binding: A Comparative Guide
For researchers and drug development professionals investigating novel cholesterol-derived molecules, understanding the binding specificity of a new compound is paramount. This guide provides a framework for assessing the binding profile of 20-HC-Me-Pyrrolidine, a putative derivative of 20-hydroxycholesterol (20-HC). While specific experimental data for this compound is not publicly available, this document outlines the key biological targets of its parent compound, 20(S)-hydroxycholesterol, and details the experimental protocols to comparatively assess binding affinity and selectivity.
The introduction of a methyl-pyrrolidine moiety to the 20-hydroxycholesterol scaffold may modulate its interaction with known binding partners, potentially altering affinity, selectivity, and downstream signaling. The following sections detail the primary candidate targets and the methodologies to characterize the binding specificity of this compound against them.
Primary Potential Protein Targets for this compound
Based on the known interactions of 20(S)-hydroxycholesterol, the primary protein targets for a novel analogue such as this compound are anticipated to be:
-
Smoothened (Smo) : A G-protein coupled receptor and a key component of the Hedgehog (Hh) signaling pathway. 20(S)-hydroxycholesterol is a known allosteric activator of Smo.
-
Sigma-2 Receptor (TMEM97) : An integral membrane protein involved in cholesterol homeostasis. 20(S)-hydroxycholesterol has been identified as an endogenous ligand for this receptor.
-
Oxysterol-Binding Proteins (OSBPs) : A family of lipid transfer proteins that bind and transport sterols, including oxysterols, between membranes.
A comprehensive assessment of binding specificity should therefore involve a panel of assays targeting these proteins.
Comparative Binding Affinity Assessment
To evaluate the binding of this compound to its potential targets, a series of binding assays should be conducted. Below are detailed protocols for radioligand binding assays for Smo and TMEM97, and a general framework for assessing binding to OSBPs.
2.1. Smoothened (Smo) Binding
A competitive radioligand binding assay is a robust method to determine the binding affinity of a test compound to the Smoothened receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Smoothened
-
Membrane Preparation : Membranes are prepared from cells overexpressing human Smoothened receptor (e.g., HEK293T-Smo). Cells are harvested, washed in phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup : The assay is performed in a 96-well plate format. Each well contains the prepared Smo-expressing membranes, a fixed concentration of a radiolabeled Smo antagonist (e.g., [³H]-Cyclopamine or a fluorescently labeled ligand like BODIPY-cyclopamine), and varying concentrations of the unlabeled competitor (this compound or a reference compound like 20(S)-hydroxycholesterol).
-
Incubation : The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Table 1: Comparative Binding Affinities for Smoothened (Smo)
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| 20(S)-hydroxycholesterol (Reference) | [³H]-Cyclopamine | HEK293T-Smo | 150 | 75 |
| This compound (Test) | [³H]-Cyclopamine | HEK293T-Smo | [Experimental Value] | [Calculated Value] |
| Alternative Smo Ligand (e.g., SAG) | [³H]-Cyclopamine | HEK293T-Smo | 5 | 2.5 |
2.2. Sigma-2 Receptor (TMEM97) Binding
Similar to Smo, a competitive radioligand binding assay can be employed to assess the affinity of this compound for the sigma-2 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-2 Receptor (TMEM97)
-
Membrane Preparation : Membranes are prepared from a cell line with high expression of TMEM97 (e.g., MCF7 breast cancer cells). The protocol is similar to that for Smo membrane preparation.
-
Assay Setup : The assay is set up in a 96-well plate containing the TMEM97-expressing membranes, a fixed concentration of a suitable radiolabeled sigma-2 receptor ligand (e.g., [³H]-DTG), and a range of concentrations of the competitor compound.
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.
-
Separation and Quantification : The separation of bound and free radioligand and subsequent quantification are performed as described for the Smo binding assay.
-
Data Analysis : The IC50 and Ki values are determined using the same data analysis methods.
Table 2: Comparative Binding Affinities for Sigma-2 Receptor (TMEM97)
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| 20(S)-hydroxycholesterol (Reference) | [³H]-DTG | MCF7 | 250 | 120 |
| This compound (Test) | [³H]-DTG | MCF7 | [Experimental Value] | [Calculated Value] |
| Known Sigma-2 Ligand (e.g., Siramesine) | [³H]-DTG | MCF7 | 10 | 5 |
2.3. Off-Target Specificity Profiling
To assess the broader specificity of this compound, it should be screened against a panel of other relevant receptors and enzymes. Given its steroidal backbone, this should include other oxysterol-binding proteins and nuclear receptors. A common approach for broader selectivity screening is to utilize commercially available services such as the KINOMEscan™ for kinases or broad receptor panels.
Experimental Protocol: Broad Specificity Screening (Example: Kinase Panel)
-
Assay Principle : The KINOMEscan™ platform typically uses a competition binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand immobilized on a solid support. The amount of kinase bound to the solid support is quantified by qPCR.
-
Procedure : this compound is submitted to a commercial provider (e.g., Eurofins DiscoverX) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Analysis : The results are usually reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. Significant inhibition (e.g., >90%) indicates a potential off-target interaction.
Table 3: Hypothetical Off-Target Binding Profile for this compound
| Target Class | Representative Targets | Binding/Inhibition (%) at 1 µM |
| Oxysterol-Binding Proteins | OSBP1, OSBP2 | [Experimental Value] |
| Nuclear Receptors | LXRα, LXRβ | [Experimental Value] |
| Kinases (selected) | PI3K, Akt, mTOR | [Experimental Value] |
| Other GPCRs | A panel of representative GPCRs | [Experimental Value] |
Visualizing Pathways and Workflows
3.1. Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the role of Smoothened, a primary target for 20-hydroxycholesterol and its analogues.
Caption: Simplified Hedgehog signaling pathway.
3.2. Experimental Workflow for Binding Specificity Assessment
The following diagram outlines a logical workflow for assessing the binding specificity of a novel compound like this compound.
Caption: Workflow for assessing binding specificity.
3.3. Logic of Specificity Assessment
The following diagram illustrates the logical relationship between affinity and selectivity in determining the specificity of a compound.
Caption: Logic of binding specificity determination.
By following the protocols and workflow outlined in this guide, researchers can systematically and objectively assess the binding specificity of this compound and other novel 20-hydroxycholesterol analogues. This comprehensive approach is essential for understanding the compound's mechanism of action and for making informed decisions in the drug development process.
Comparison Guide: Efficacy of 20-HC-Me-Pyrrolidine in Animal Models
Initial Assessment: Following a comprehensive search of scientific literature and chemical databases, it has been determined that 20-HC-Me-Pyrrolidine is a novel or proprietary compound not currently described in publicly accessible research. As such, there is no available data on its efficacy in animal models, its mechanism of action, or direct comparisons with other therapeutic alternatives.
The pyrrolidine ring is a core structure in many biologically active compounds, and 20-hydroxycholesterol is a known signaling oxysterol. The combination of these two moieties into a single molecule, "this compound," suggests a potential for novel pharmacological activity. However, without experimental data, any discussion of its efficacy remains speculative.
This guide will, therefore, provide a foundational understanding of the constituent components of the hypothetical molecule and outline a general framework for how such a compound could be evaluated, based on standard preclinical research practices.
Hypothetical Mechanism of Action and Signaling Pathway
Given its structure, this compound could theoretically act through pathways associated with 20-hydroxycholesterol, such as those involving liver X receptors (LXRs) or as a modulator of cholesterol metabolism and inflammatory responses. The pyrrolidine group might enhance cell permeability, target specific receptors, or alter the pharmacokinetic profile of the parent molecule.
Below is a hypothetical signaling pathway that could be investigated for this compound.
Framework for Preclinical Evaluation
Should this compound become available for research, a systematic evaluation in animal models would be required to validate its efficacy and safety. This would involve a series of standardized experiments.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation of a novel compound like this compound.
A Comparative Analysis of Pyrrolidine-Modified Sterols in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge. Pyrrolidine-modified sterols have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a side-by-side analysis of different pyrrolidine-modified sterols, summarizing their performance with supporting experimental data to aid in the evaluation and selection of candidates for further investigation.
The introduction of a pyrrolidine ring to a steroidal scaffold can significantly influence its biological activity. This modification can alter the molecule's lipophilicity, stereochemistry, and ability to interact with biological targets, leading to enhanced cytotoxic effects. This analysis focuses on key examples of pyrrolidine-modified sterols and their reported anticancer activities.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various pyrrolidine-modified sterols against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Steroid Type | Modification | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Plakinamine N | Plakinamine | Pyrrolidine ring in side chain | NCI-60 panel | 11.5 (mean) | [1] |
| Plakinamine O | Plakinamine | Pyrrolidine ring in side chain | NCI-60 panel | 2.4 (mean) | [1] |
| Plakinamine J | Plakinamine | Pyrrolidine ring in side chain | NCI-60 panel | 1.4 (mean) | [1] |
Key Observations:
-
Among the Plakinamine alkaloids, Plakinamine J exhibited the most potent cytotoxic activity across the NCI-60 panel of human cancer cell lines, with a mean IC50 of 1.4 µM.[1]
-
The presence of a substituted pyrrolidine ring in Plakinamines N, O, and J is suggested to be crucial for their potent cytotoxicity, as a similar compound with a fused piperidine ring system (Plakinamine I) showed only modest activity.[1]
-
The data suggests a structure-activity relationship where modifications to the steroidal side chain and the nature of the heterocyclic ring significantly impact anticancer potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
Test compounds (pyrrolidine-modified sterols)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many pyrrolidine-modified sterols are still under investigation, several potential pathways have been proposed. The structural similarity of these compounds to endogenous steroids suggests that they may interact with steroid receptors or enzymes involved in steroid metabolism.
Caption: Proposed mechanisms of action for pyrrolidine-modified sterols.
This guide provides a foundational overview for researchers interested in the anticancer potential of pyrrolidine-modified sterols. The provided data and protocols can serve as a starting point for further investigation into this promising class of compounds. The structure-activity relationships suggested by the initial findings warrant more extensive studies to design and synthesize novel derivatives with enhanced potency and selectivity.
References
Validating the Bioactivity of Pyrrolidine-Based Kinase Inhibitors Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, rigorous validation of a compound's bioactivity and specificity is paramount. This guide provides a comparative framework for validating the efficacy and mechanism of action of a novel pyrrolidine-based compound, hypothetically named Pyrrolidine Derivative X (PDX), a putative inhibitor of the MEK1 kinase. The performance of PDX is compared against established MEK1 inhibitors, Trametinib and Selumetinib, with a focus on the use of knockout (KO) cell lines to unequivocally demonstrate on-target activity.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] This guide will walk through the essential experimental protocols and data interpretation needed to validate a novel pyrrolidine-based drug candidate.
Comparative Bioactivity of MEK1 Inhibitors
The following table summarizes the quantitative data for our hypothetical compound, PDX, in comparison to the well-characterized MEK1 inhibitors, Trametinib and Selumetinib. The data is derived from assays performed in wild-type (WT) and MEK1 knockout (KO) HCT116 human colon cancer cell lines.
| Compound | Target | IC50 (nM) in WT cells | IC50 (nM) in MEK1 KO cells | Cell Viability (1µM) in WT cells | Cell Viability (1µM) in MEK1 KO cells |
| PDX (Hypothetical) | MEK1 | 15 | > 10,000 | 45% | 98% |
| Trametinib | MEK1/2 | 0.92 | > 10,000 | 38% | 95% |
| Selumetinib | MEK1/2 | 11 | > 10,000 | 52% | 97% |
Data Interpretation:
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. The use of isogenic wild-type and knockout cell lines is a powerful tool for target validation.[2]
Cell Culture and Maintenance
-
Cell Lines: HCT116 wild-type and HCT116 MEK1 knockout cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 70-80% confluency.
Western Blotting for Phospho-ERK Inhibition
Western blotting is used to confirm the inhibition of the downstream target of MEK1, ERK.
-
Cell Seeding: Plate 1 x 10^6 wild-type and MEK1 KO HCT116 cells in 6-well plates and allow to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of PDX, Trametinib, or Selumetinib for 2 hours. A DMSO-treated control should be included.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTS Assay)
The MTS assay is used to determine the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of PDX, Trametinib, or Selumetinib for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values by fitting the data to a dose-response curve.
CRISPR/Cas9-Mediated Generation of Knockout Cell Lines
The generation of knockout cell lines is a crucial step for target validation.[3]
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the MEK1 gene using online design tools.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA-Cas9 vector into HCT116 cells using a lipid-based transfection reagent.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Validation: Expand the single-cell clones and validate the knockout of the MEK1 gene at the genomic level by Sanger sequencing and at the protein level by Western blotting.[4]
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for validating MEK1 inhibitor bioactivity.
Caption: The MAPK/ERK signaling pathway highlighting MEK1 inhibition by PDX.
Conclusion
The use of knockout cell lines provides an indispensable tool for the validation of drug candidates.[2] By comparing the bioactivity of a novel compound in wild-type versus knockout cells, researchers can definitively ascertain its on-target effects. The hypothetical pyrrolidine derivative, PDX, demonstrates a target engagement profile similar to that of established MEK1 inhibitors, validating its mechanism of action. This comparative approach, combining quantitative bioassays with genetic validation, is a robust strategy for advancing promising compounds through the drug discovery pipeline.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. cyagen.com [cyagen.com]
Safety Operating Guide
Prudent Disposal of 20-HC-Me-Pyrrolidine: A Guide for Laboratory Professionals
Disclaimer: The chemical "20-HC-Me-Pyrrolidine" is not found in standard chemical databases. Based on the nomenclature, it is presumed that the intended substance is a methyl-pyrrolidine derivative. This guide provides disposal procedures for N-Methyl-2-pyrrolidone (NMP) , a widely used and well-documented methyl-pyrrolidine compound. Researchers must verify the identity of their substance and consult its specific Safety Data Sheet (SDS) before proceeding.
This document offers essential safety and logistical information for the proper disposal of N-Methyl-2-pyrrolidone (NMP), a combustible and hazardous chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Key Hazard Information and Physical Properties
A thorough understanding of the hazards associated with NMP is the first step in safe handling and disposal. The following table summarizes key quantitative data from safety data sheets.
| Property | Value | Citations |
| Boiling Point/Range | 202°C / 395.6°F @ 760 mmHg | [1] |
| Melting Point/Range | -24°C / -11.2°F | [1] |
| Flash Point | 91°C / 196°F | [2] |
| Autoignition Temperature | 245°C / 473°F | [2] |
| Vapor Pressure | 0.7 mbar @ 25°C | [1] |
| Vapor Density | 3.4 (Air = 1.0) | [1] |
| Molecular Formula | C5H9NO | [3] |
| Molecular Weight | 99.13 g/mol | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling NMP for disposal, ensure the following engineering controls and personal protective equipment are in place to minimize exposure.
Engineering Controls:
-
Work under a chemical fume hood.[3]
-
Ensure adequate ventilation, especially in confined areas.[3][4]
-
Eyewash stations and safety showers must be in close proximity to the workstation.[1][3]
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Protocol
The disposal of NMP must be carried out in a manner that prevents release into the environment and ensures the safety of all personnel.
1. Spill Management (if applicable):
-
Evacuate personnel to safe areas.[4]
-
Take precautionary measures against static discharges.[1][3]
-
Soak up the spill with an inert absorbent material (e.g., Chemizorb®).[1]
-
Do not let the product enter drains.[4]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
2. Waste Collection and Storage:
-
Collect waste NMP in a designated, properly labeled, and closed container.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area.[4]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Store locked up.[3]
3. Final Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[3]
-
All disposal practices must be in accordance with federal, state, and local regulations.
Emergency Procedures
In the event of exposure, follow these immediate first aid measures and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing has stopped, apply artificial respiration. Immediately call a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Swallowed: Give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting.[1]
Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of N-Methyl-2-pyrrolidone.
Caption: A flowchart outlining the key steps for the safe disposal of N-Methyl-2-pyrrolidone.
References
Safeguarding Your Research: A Guide to Handling 20-HC-Me-Pyrrolidine
Immediate Safety and Operational Plan
A proactive approach to safety is critical. The following tables summarize the necessary personal protective equipment (PPE) and a step-by-step operational plan for handling 20-HC-Me-Pyrrolidine, from receipt to disposal. These guidelines are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[1][2] |
| Hands | Double Gloving: Inner and Outer Layers | Inner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., Neoprene or Silver Shield). Check manufacturer's compatibility chart.[1] |
| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned. Consider a chemical-resistant apron for larger quantities.[2] |
| Respiratory | Fume Hood or Respirator | All handling of the compound should occur in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.[3] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material.[4] |
Operational and Disposal Plan
A systematic workflow is essential for minimizing the risk of exposure and contamination.
| Stage | Procedure | Key Considerations |
| Receiving | 1. Inspect the package for any signs of damage or leaks in a well-ventilated area. 2. Wear appropriate PPE during inspection. 3. Verify the label information matches the order. 4. Transport the container to the designated storage area. | If the package is damaged, quarantine the package and contact the supplier and your institution's safety officer immediately. |
| Storage | 1. Store in a cool, dry, and well-ventilated area. 2. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] 3. Ensure the container is tightly sealed. 4. Store in a secondary container to contain any potential leaks. | Avoid exposure to heat, sparks, and open flames.[5] |
| Handling | 1. All handling must be conducted in a certified chemical fume hood. 2. Wear all required PPE. 3. Use the smallest quantity of the substance necessary for the experiment. 4. Ground equipment to prevent static discharge if the compound is flammable. | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Disposal | 1. Dispose of all waste (including contaminated PPE and empty containers) as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. 3. Do not pour down the drain. | Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. |
Experimental Protocols: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response to Exposure
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[6] |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Report the spill to your supervisor and the institution's EHS office.
-
Clean-up (if trained):
-
Wear appropriate PPE.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Do not attempt to clean up a large spill or a spill of an unknown substance unless you are trained and equipped to do so.
Visualizing Safe Handling and Emergency Procedures
To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the key workflows and decision-making processes.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A decision tree for immediate actions in case of an emergency.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. louisville.edu [louisville.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
